N-(3-acetylphenyl)formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUIHWHNWKWHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399520 | |
| Record name | N-(3-acetylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72801-78-6 | |
| Record name | N-(3-acetylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-ACETYLFORMANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(3-acetylphenyl)formamide
Abstract
N-(3-acetylphenyl)formamide is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a formamide and a ketone moiety on a phenyl ring, positions it as a versatile intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, spectroscopic profile, reactivity, and applications, with a focus on its role in drug development. The methodologies and data presented herein are synthesized from established literature and supplier technical data to provide researchers with a reliable and practical resource.
Chemical Identity and Physicochemical Properties
Understanding the fundamental identity and physical characteristics of a compound is the cornerstone of its effective application in research and development. This compound is systematically identified by its structure and associated nomenclature.
The molecule consists of a central benzene ring substituted at the 1-position with a formamide group (-NHCHO) and at the 3-position with an acetyl group (-COCH₃). This meta-substitution pattern dictates the electronic and steric environment of the molecule, influencing its reactivity and physical properties.
Nomenclature and Identifiers
-
IUPAC Name: this compound
-
Synonyms: 3'-Acetylformanilide, 1-(3-Formylaminophenyl)ethanone[1]
-
CAS Number: 72801-78-6[1]
-
Molecular Formula: C₉H₉NO₂[1]
-
Molecular Weight: 163.17 g/mol [1]
-
SMILES: CC(=O)c1cccc(NC=O)c1[1]
Physicochemical Data
The physical properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate solvents for reactions and purification, as well as for handling and storage.
| Property | Value | Source(s) |
| Physical State | Solid | [2] |
| Melting Point | 92-94 °C (from toluene) | [3] |
| 100-102 °C | [2] | |
| Boiling Point | 368.7 ± 25.0 °C (Predicted) | [3] |
| Density | 1.184 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Dichloromethane, Dimethylformamide, Ethyl Acetate, Methanol | [3] |
| pKa | 14.60 ± 0.70 (Predicted) | [3] |
Note: Discrepancies in melting point values may arise from different purification methods or polymorphic forms.
Synthesis and Mechanistic Considerations
The primary route for synthesizing this compound involves the N-formylation of its corresponding aniline precursor, 3'-aminoacetophenone. A common and efficient laboratory-scale method utilizes a mixed anhydride of formic acid and acetic acid.
Synthesis Pathway Overview
The synthesis is a two-step process conceptually:
-
Preparation of the Starting Material: 3'-Aminoacetophenone is typically prepared via the reduction of 3'-nitroacetophenone. This reduction can be achieved through various methods, including catalytic hydrogenation with Raney Nickel[4] or using reducing agents like iron powder in acidic medium[5]. The choice of method depends on scale, available equipment, and environmental considerations; catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields.[4][5]
-
N-Formylation: The amino group of 3'-aminoacetophenone is acylated using a formylating agent. The in-situ generation of a mixed formic-acetic anhydride is a potent and well-documented method for this transformation.[2]
Causality of Reagent Choice: Direct formylation with formic acid is often slow and requires high temperatures. Acetic anhydride is used to activate the formic acid by forming a more electrophilic mixed anhydride. This intermediate readily reacts with the nucleophilic amino group of 3'-aminoacetophenone under mild conditions. Diisopropylethylamine (DIPEA), a non-nucleophilic base, is employed to scavenge the acidic byproducts without competing in the acylation reaction.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures.[2]
Step 1: Preparation of Mixed Formic-Acetic Anhydride
-
Cool 25 mL of acetic anhydride in an ice bath to 0 °C.
-
Slowly add 12.5 mL of formic acid to the cooled acetic anhydride with stirring.
-
Remove the mixture from the ice bath and heat it to 50 °C for 15 minutes. This step drives the formation of the mixed anhydride.
-
Cool the resulting solution back down to 0 °C.
Step 2: N-Formylation of 3'-Aminoacetophenone
-
In a separate flask, dissolve 13.52 g of 3'-aminoacetophenone and 14.21 g of diisopropylethylamine (DIPEA) in 800 mL of dichloromethane.
-
To this solution, add the freshly prepared, cooled mixed formic-acetic anhydride from Step 1.
-
Allow the reaction to proceed, monitoring its completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene) to yield this compound as a solid.[2][3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of synthesized this compound. The key functional groups—a secondary amide, a ketone, and a meta-substituted aromatic ring—give rise to a distinct and predictable spectral signature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[6][7]
-
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in a secondary amide.
-
C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks from the methyl group will appear just below 3000 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1670-1700 cm⁻¹. This is the amide I band.
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1680-1690 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). The amide and ketone C=O stretches may overlap.
-
N-H Bend (Amide II): A band will be present around 1510-1550 cm⁻¹, corresponding to the N-H bending vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[8][9]
¹H NMR Spectrum (Predicted):
-
δ ~2.6 ppm (singlet, 3H): The three protons of the acetyl methyl group (-COCH₃).
-
δ ~7.5-8.2 ppm (multiplet, 4H): The four protons on the meta-substituted aromatic ring. The exact shifts and splitting patterns will be complex due to meta-coupling.
-
δ ~8.3 ppm (singlet, 1H): The formyl proton (-CHO).
-
δ ~8.5-9.0 ppm (broad singlet, 1H): The amide proton (-NH-). The chemical shift can be variable and the peak may be broad due to quadrupole broadening and chemical exchange.
¹³C NMR Spectrum (Predicted):
-
δ ~26 ppm: The methyl carbon of the acetyl group.
-
δ ~120-140 ppm: Four signals corresponding to the aromatic carbons.
-
δ ~160-165 ppm: The formyl carbonyl carbon.
-
δ ~198 ppm: The ketone carbonyl carbon.
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight.
-
Expected [M+H]⁺: m/z = 164.07
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three primary components: the formamide group, the acetyl group, and the aromatic ring.
Caption: Key reactive sites on the this compound molecule.
-
Formamide Group: This group is susceptible to hydrolysis under both acidic and basic conditions to yield 3'-aminoacetophenone and formic acid. This reaction can be a consideration for deprotection strategies in multi-step syntheses. The formamide moiety itself is relatively stable under neutral conditions.[10]
-
Acetyl (Ketone) Group: The ketone carbonyl is a site for nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[11] It can also participate in reactions such as aldol condensations or the formation of imines/enamines.
-
Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution. The formamido group is an ortho-, para-director, while the acetyl group is a meta-director. Since they are in a meta relationship to each other, their directing effects are complex, but substitution is likely to be sterically and electronically directed to the positions ortho and para to the activating formamido group.
-
Stability and Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container. It is generally stable under standard laboratory conditions but should be kept away from strong acids, bases, and oxidizing agents.[12][13]
Applications in Drug Development and Organic Synthesis
The primary value of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals. Its structure is a precursor to more complex heterocyclic systems.
A notable application is in the synthesis of the non-benzodiazepine hypnotic agent, Zaleplon .[5] In the synthesis of Zaleplon, this compound serves as a foundational building block that is further elaborated to construct the final pyrazolopyrimidine core of the drug.
Caption: Conceptual pathway illustrating the use of this compound.
Beyond this specific example, its bifunctional nature allows it to be used in the generation of chemical libraries for drug discovery, where the formamide and ketone handles can be independently or concertedly modified to produce a diverse range of molecular scaffolds.
Safety and Handling
While a specific, comprehensive safety data sheet for this compound is not universally available, prudent laboratory practices should be followed based on the known hazards of related compounds like formamide and other anilides.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Potential Hazards: Formamides as a class can have reproductive toxicity.[15] Anilides can be skin and eye irritants. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined properties. Its straightforward synthesis from readily available precursors, combined with the dual reactivity of its formamide and acetyl functional groups, makes it an important building block in modern organic synthesis. Its established role in the manufacturing of pharmaceuticals like Zaleplon underscores its significance for researchers, scientists, and professionals in the field of drug development. A thorough understanding of its chemical properties, reactivity, and handling is essential for its safe and effective utilization in the laboratory and beyond.
References
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Hoffman Fine Chemicals. (n.d.). CAS 444815-15-0 | N-(3-Acetylphenyl)-N-phenylformamide. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Formylaminoacetophenone. PubChem Compound Database. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Formamide, N-propyl- (CAS 6281-94-3). Retrieved from [Link]
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Wikipedia. (n.d.). Formamide. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Formamide, N-phenyl- (CAS 103-70-8). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Formamide. Retrieved from [Link]
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An In-depth Technical Guide to N-(3-acetylphenyl)formamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-acetylphenyl)formamide is a key organic intermediate, playing a crucial role as a building block in the synthesis of various pharmaceutical compounds and fine chemicals. This technical guide provides a comprehensive overview of its fundamental properties, a detailed, field-proven synthesis protocol, and an analysis of its physicochemical and spectroscopic characteristics. The document is designed to equip researchers and drug development professionals with the necessary technical knowledge to effectively utilize this compound in their work.
Core Molecular Attributes
This compound, also known as 3'-acetylformanilide, is a substituted aromatic amide. Its core structure consists of an acetophenone moiety where the amino group at the meta-position is formylated. This structural arrangement makes it a valuable precursor in various synthetic pathways.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| CAS Number | 72801-78-6 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3'-Acetylformanilide |
Synthesis Protocol: Formylation of 3-Aminoacetophenone
The synthesis of this compound is most commonly achieved through the formylation of 3-aminoacetophenone. The following protocol is a robust and scalable method for its preparation.
Rationale and Causality
The chosen method involves the in-situ generation of a mixed formic-acetic anhydride, which acts as a potent formylating agent. This approach is often preferred over using formic acid alone due to the enhanced reactivity of the mixed anhydride, leading to higher yields and cleaner reactions. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is critical to neutralize the acid byproduct without competing with the primary amine in the formylation reaction. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the reactants and intermediates.
Detailed Experimental Workflow
The synthesis can be visualized as a two-stage process: the formation of the formylating agent followed by the formylation of the amine.
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology[3]
-
Preparation of Mixed Formic-Acetic Anhydride:
-
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool 25 mL of acetic anhydride to 0°C using an ice bath.
-
Slowly add 12.5 mL of formic acid to the cooled acetic anhydride.
-
Warm the mixture to 50°C and stir for 15 minutes.
-
Cool the resulting solution back down to 0°C. This solution contains the crude mixed formic-acetic anhydride.
-
-
Formylation of 3-Aminoacetophenone:
-
In a separate, larger flask, dissolve 13.52 g of 3-aminoacetophenone and 14.21 g of N,N-diisopropylethylamine in 800 mL of dichloromethane.
-
To this solution, add the previously prepared cold mixed formic-acetic anhydride solution dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
-
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 100-102 °C | [2] |
| Appearance | White to off-white solid |
Spectroscopic Data (Predicted and Representative)
While a dedicated, publicly available, and fully interpreted set of spectra for this compound is not readily found, the following data is based on established principles of spectroscopy and data from analogous compounds. Researchers should always acquire and interpret their own analytical data for newly synthesized batches.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:
| Proton | Multiplicity | Approximate Chemical Shift (ppm) | Rationale |
| Acetyl CH₃ | Singlet | ~2.6 | Typical for a methyl ketone adjacent to an aromatic ring. |
| Aromatic Protons | Multiplets | 7.4 - 8.2 | The four protons on the benzene ring will appear in this region, with their exact shifts and coupling patterns depending on the electronic effects of the acetyl and formamido groups. |
| Formyl CH | Singlet | ~8.4 | Characteristic of a formyl proton. |
| Amide NH | Broad Singlet | 8.5 - 9.5 | The chemical shift can be variable and concentration-dependent due to hydrogen bonding. |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Approximate Chemical Shift (ppm) | Rationale |
| Acetyl CH₃ | ~27 | Aliphatic methyl carbon. |
| Aromatic C | 120 - 140 | Aromatic carbons will appear in this range. The carbon attached to the formamido group and the acetyl group will be shifted downfield. |
| Formyl C=O | ~160 | Carbonyl carbon of the formamide group. |
| Acetyl C=O | ~198 | Carbonyl carbon of the ketone group. |
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3100 | Medium |
| C-H Aromatic Stretch | 3100 - 3000 | Medium |
| C=O Stretch (Ketone) | ~1680 | Strong |
| C=O Stretch (Amide I) | ~1660 | Strong |
| N-H Bend (Amide II) | ~1530 | Medium |
3.2.4. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 163. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, -43) and the formyl group (CHO, -29).
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its precursor, 3-aminoacetophenone, is a known starting material for the synthesis of various biologically active molecules. The formamide group in this compound can act as a protecting group for the amine or be a key structural feature in the final target molecule.
For instance, related acetophenone derivatives are utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of both a ketone and a formamide group allows for orthogonal chemical modifications, making it a valuable intermediate for creating libraries of compounds for drug discovery screening.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.
References
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PubChem. Formylaminoacetophenone. [Link]
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]
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PrepChem.com. Synthesis of this compound. [Link]
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An In-depth Technical Guide to the Solubility of N-(3-acetylphenyl)formamide in Various Solvents
This guide provides a comprehensive technical overview of the solubility of N-(3-acetylphenyl)formamide, a key consideration for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and ultimately, its bioavailability. This document will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss the expected solubility profile of this compound in a range of common laboratory solvents.
Introduction to this compound
This compound, with the chemical formula C9H9NO2 and a molecular weight of 163.17 g/mol , is an organic compound featuring a formamide group attached to a 3-acetylphenyl moiety.[1] Its chemical structure, characterized by both hydrogen bond donating and accepting groups as well as a polar acetyl group, suggests a degree of solubility in polar solvents.[1] The precise quantification of its solubility in various solvent systems is essential for its practical application in pharmaceutical research and development, influencing everything from reaction kinetics to the design of effective drug delivery systems.
Chemical Structure of this compound:
Caption: Molecular structure of this compound.
Theoretical Framework of Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play for this compound are:
-
Hydrogen Bonding: The presence of the N-H group (a hydrogen bond donor) and the carbonyl groups (C=O) (hydrogen bond acceptors) allows for hydrogen bonding with protic solvents like water and alcohols.[1]
-
Dipole-Dipole Interactions: The polar nature of the formamide and acetyl groups creates a molecular dipole, leading to favorable interactions with other polar molecules.
-
Van der Waals Forces: These are present in all molecules and will contribute to the interaction with nonpolar solvents, although to a lesser extent compared to the polar interactions.
The interplay of these forces dictates the extent to which this compound will dissolve in a given solvent.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a crystalline compound is the equilibrium solubility method, often carried out using the shake-flask technique.[2] This method measures the concentration of a solute in a saturated solution at a specific temperature, ensuring that a true thermodynamic equilibrium has been reached.
The Shake-Flask Method: A Self-Validating Protocol
The shake-flask method is considered the gold standard for solubility measurement due to its reliability and reproducibility.[2][3] The protocol is designed to be self-validating by ensuring that equilibrium is truly reached.
Experimental Workflow for Shake-Flask Solubility Determination:
Caption: A stepwise workflow for determining equilibrium solubility using the shake-flask method.
Detailed Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.[4] The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C for standard solubility or 37 °C for physiological relevance) for an extended period, typically 24 to 48 hours.[4][5] The agitation ensures that the solvent is continuously exposed to the solid, facilitating dissolution until equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, the samples should be centrifuged or filtered to remove all undissolved particles.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[6] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Validation of Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours).[2] If the measured solubility values are consistent across the later time points, it provides confidence that equilibrium has been achieved.
Predicted Solubility of this compound in Various Solvents
While experimental data is the definitive measure of solubility, we can make informed predictions based on the chemical structure of this compound and the properties of common laboratory solvents.
Table 1: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The ability to form hydrogen bonds with the solvent's hydroxyl groups and the polar nature of the solvent will lead to strong solute-solvent interactions.[1] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | High to Moderate | These solvents are polar and can engage in dipole-dipole interactions with this compound. The absence of a hydroxyl group for hydrogen bond donation might slightly reduce solubility compared to protic solvents. DMF is a dipolar aprotic solvent. |
| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the solute and solvent will result in weak solute-solvent interactions, making dissolution unfavorable. |
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature. It is crucial to control the temperature during solubility experiments.[7]
-
pH of the Medium: While this compound does not have strongly acidic or basic functional groups, extreme pH values could potentially lead to hydrolysis of the formamide linkage over time, which would affect the measured solubility. For ionizable compounds, pH plays a critical role in solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in the solubility studies.
Conclusion
The solubility of this compound is a critical parameter for its successful application in research and drug development. Based on its molecular structure, it is predicted to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. The shake-flask method provides a robust and reliable means of experimentally determining its equilibrium solubility. A thorough understanding and experimental determination of the solubility of this compound in various solvents are essential for optimizing its use in any scientific endeavor.
References
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]
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Solubility of N3NP in DMF solvent. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available at: [Link]
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Solubility of Organic Compounds. Available at: [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. Available at: [Link]
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Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. Available at: [Link]
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Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available at: [Link]
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Solvent: formamide - Department of Chemistry : University of Rochester. Available at: [Link]
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Chemical Properties of Formamide, N-propyl- (CAS 6281-94-3) - Cheméo. Available at: [Link]
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A Comprehensive Technical Guide to the Safe Handling of N-(3-acetylphenyl)formamide
A Note on This Guidance
Section 1: Understanding the Compound - A Physicochemical and Structural Overview
N-(3-acetylphenyl)formamide is an organic compound featuring a formamide group attached to a 3-acetylphenyl moiety.[4] This structure suggests potential biological activity and reactivity, making a thorough understanding of its properties crucial for safe handling.[4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 72801-78-6 | Simson Pharma Limited |
| Molecular Formula | C9H9NO2 | Simson Pharma Limited |
| Molecular Weight | 163.17 g/mol | Simson Pharma Limited |
| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[4] |
| Solubility | Soluble in polar solvents such as water and alcohols | CymitQuimica[4][5] |
| Melting Point | 100°-102° C | PrepChem.com[6] |
Structural Alert for Hazard Assessment
The molecule can be deconstructed into two key functional components for the purpose of a preliminary hazard assessment:
-
The Formamide Moiety: Formamide itself is a suspected carcinogen and a known reproductive toxin.[7][8][9] It may cause harm to the unborn child and damage fertility.[7][8]
-
The Acetophenone Moiety: Acetophenone is a combustible liquid that is harmful if swallowed and causes serious eye irritation.[10][11][12][13] Acute exposure can irritate the skin and respiratory tract.[14][15]
Given these structural alerts, this compound must be handled as a substance with potential carcinogenic, reproductive, and irritant hazards until comprehensive toxicological data becomes available.
Section 2: A Proactive Approach to Hazard Mitigation - The "ALARP" Principle
In the absence of definitive toxicity data, the principle of "As Low As Reasonably Practicable" (ALARP) must be the cornerstone of all handling procedures. This section outlines the engineering controls, personal protective equipment (PPE), and administrative controls necessary to minimize exposure.
Engineering Controls: The First Line of Defense
All manipulations of this compound that could generate dust or aerosols should be conducted within a certified chemical fume hood. The face velocity of the fume hood should be verified to be within the institution's specified operational range before commencing work. For procedures with a higher risk of aerosolization, a glove box or other form of containment may be necessary.
Personal Protective Equipment (PPE): A Necessary Barrier
A comprehensive PPE regimen is mandatory when handling this compound.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A face shield should be worn in situations where splashing is a significant risk.
-
Hand Protection: Due to the lack of specific glove compatibility data, double-gloving with nitrile or neoprene gloves is recommended. Gloves should be inspected for integrity before each use and changed immediately upon suspected contamination.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron is also advised.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a spill or emergency, a NIOSH-approved respirator with organic vapor cartridges is required.
Administrative Controls: Safe Work Practices
-
Designated Areas: All work with this compound should be conducted in a designated area. This area should be clearly marked with appropriate hazard signage.
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms (e.g., health hazard, exclamation mark).[2][3]
-
Waste Disposal: All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[7]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10][11][13] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10][11][13]
Section 3: Experimental Workflow - A Step-by-Step Protocol for Safe Handling
The following protocol outlines a general workflow for the safe handling of this compound during a typical laboratory procedure, such as weighing and dissolution for an experiment.
Objective: To safely weigh and dissolve a specified amount of this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Beaker
-
Magnetic stir bar and stir plate
-
Appropriate PPE (as outlined in Section 2.2)
Procedure:
-
Preparation and Pre-use Checks:
-
Don all required PPE.
-
Ensure the chemical fume hood is on and functioning correctly.
-
Designate a specific area within the fume hood for the procedure.
-
Gather all necessary equipment and materials.
-
Place a waste container for contaminated items within the fume hood.
-
-
Weighing the Compound:
-
Place a tared weighing boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Avoid generating dust.
-
Once the desired weight is obtained, securely close the stock container.
-
Record the weight.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the volumetric flask.
-
Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the solid. A magnetic stir bar and stir plate can be used if necessary.
-
Once the solid is fully dissolved, add the solvent to the calibration mark.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces with a suitable solvent and dispose of the cleaning materials in the designated hazardous waste container.
-
Place the contaminated weighing boat in the hazardous waste container.
-
Remove gloves and dispose of them in the hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Section 4: Trustworthiness and Self-Validation - A System of Checks and Balances
The protocols described in this guide are designed to be self-validating through a system of inherent checks and balances. The principle of handling the compound as if it possesses the highest potential hazard from its constituent parts ensures a conservative and safe approach. Regular verification of engineering controls, diligent use of PPE, and strict adherence to administrative controls create a multi-layered safety net. This approach is in line with guidelines for handling novel or uncharacterized substances.[3][5]
Section 5: Emergency Procedures - Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Visualizing the Risk Assessment Workflow
The following diagram illustrates the decision-making process for establishing safe handling procedures for a chemical with limited safety data, such as this compound.
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A Comprehensive Computational and Spectroscopic Analysis of N-(3-acetylphenyl)formamide: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the computational and experimental characterization of N-(3-acetylphenyl)formamide, a molecule of interest in medicinal chemistry and materials science. We delineate a synergistic approach that combines quantum chemical calculations with spectroscopic analysis to elucidate the structural, vibrational, electronic, and non-linear optical properties of the title compound. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies. By integrating Density Functional Theory (DFT) calculations with Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, we present a self-validating system for in-depth molecular analysis.
Introduction: The Significance of this compound
This compound (C9H9NO2) is a substituted aromatic amide with potential applications stemming from its unique electronic and structural characteristics.[1] The presence of an acetyl group, a phenyl ring, and a formamide moiety creates a molecule with a distinct charge distribution and potential for intermolecular interactions, making it a candidate for drug design and the development of novel organic materials. Formamide and its derivatives are fundamental in biological systems, forming the basis of the peptide bond that links amino acids in proteins.[2] Understanding the detailed molecular properties of this compound is crucial for harnessing its potential.
Computational chemistry provides a powerful lens to investigate molecular properties at an atomic level, offering insights that can be challenging to obtain through experimental methods alone.[3][4] This guide outlines a protocol that leverages Density Functional Theory (DFT) to predict the molecular geometry, vibrational frequencies, electronic structure (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and non-linear optical (NLO) properties. These theoretical findings are then correlated with experimental data from FT-IR and NMR spectroscopy to provide a robust and validated characterization.
A Synergistic Experimental and Computational Workflow
To ensure the accuracy and reliability of our findings, we propose a workflow that integrates experimental synthesis and characterization with theoretical calculations. This dual approach allows for mutual validation, where experimental data anchors the computational model, and the calculations provide a deeper interpretation of the spectroscopic results.
Caption: Integrated workflow for the study of this compound.
Methodologies: A Self-Validating Protocol
Experimental Synthesis and Spectroscopic Characterization
3.1.1. Synthesis of this compound
A reliable method for the synthesis of this compound involves the formylation of 3-aminoacetophenone. One established procedure utilizes a mixture of acetic anhydride and formic acid.[5]
-
Protocol:
-
Cool 25 mL of acetic anhydride to 0°C in an ice bath.
-
Slowly add 12.5 mL of formic acid to the cooled acetic anhydride.
-
Heat the mixture to 50°C for 15 minutes to form mixed formic-acetic anhydride.
-
Cool the mixture back to 0°C.
-
Dissolve 3-aminoacetophenone in a suitable solvent and add it dropwise to the mixed anhydride solution while maintaining the low temperature.
-
Allow the reaction to proceed to completion, followed by extraction and purification via column chromatography to obtain the final product.[6]
-
3.1.2. FT-IR and FT-NMR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups within the molecule by observing their vibrational frequencies.[7] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms.[7][8]
-
FT-IR Spectroscopy Protocol:
-
Record the FT-IR spectrum of the purified this compound sample in the range of 4000-400 cm⁻¹.
-
Use a KBr pellet technique or a suitable solvent that does not interfere with the sample's vibrational modes.
-
Identify the characteristic peaks corresponding to N-H, C=O (amide and ketone), C-N, and aromatic C-H vibrations.
-
-
NMR Spectroscopy Protocol:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Record ¹H and ¹³C NMR spectra using a high-resolution spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the respective protons and carbons in the molecular structure.
-
Computational Chemistry Calculations
All quantum chemical calculations should be performed using a program package like Gaussian. Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set is a widely accepted and effective method for such studies.[3][4][9]
3.2.1. Molecular Geometry Optimization
The initial step in the computational analysis is to determine the most stable three-dimensional conformation of this compound.
-
Protocol:
-
Construct the initial molecular structure of this compound.
-
Perform a full geometry optimization without any symmetry constraints using the DFT/B3LYP/6-311G(d,p) level of theory.
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation; no imaginary frequencies should be present.
-
3.2.2. Vibrational Analysis
The calculated vibrational frequencies can be compared with the experimental FT-IR spectrum to validate the computational model.
-
Protocol:
-
Using the optimized geometry, calculate the harmonic vibrational frequencies at the same level of theory (DFT/B3LYP/6-311G(d,p)).
-
Apply a scaling factor (typically around 0.96) to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model.
-
Compare the scaled theoretical frequencies with the experimental FT-IR data for assignment of vibrational modes.
-
3.2.3. Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule.[10] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity.[10][11] A smaller gap suggests higher reactivity and polarizability.[10]
-
Protocol:
-
From the optimized structure, calculate the energies of the HOMO and LUMO.
-
Visualize the spatial distribution of the HOMO and LUMO to identify the regions of electron density involved in electronic transitions.
-
Calculate the HOMO-LUMO energy gap and other related quantum chemical parameters such as chemical hardness, softness, and electronegativity.
-
3.2.4. Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attack.[12][13] It maps the electrostatic potential onto the electron density surface of the molecule.
-
Protocol:
-
Calculate the MEP on the electron density surface of the optimized molecule.
-
Visualize the MEP map, where different colors represent varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).[12]
-
3.2.5. Non-Linear Optical (NLO) Properties
Organic molecules with extended π-conjugation and charge transfer characteristics can exhibit significant non-linear optical (NLO) properties, which are important for applications in photonics and optoelectronics.[14][15] The third-order NLO properties are particularly relevant.[16]
-
Protocol:
-
Calculate the static first and second hyperpolarizabilities (β and γ, respectively) using the optimized geometry at the DFT/B3LYP/6-311G(d,p) level.
-
The magnitude of these values, particularly the second hyperpolarizability (γ), indicates the third-order NLO response of the molecule.[16]
-
Results and Discussion: A Synergistic Interpretation
Molecular Geometry
The optimized geometry of this compound would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. It is expected that the phenyl ring and the formamide group may not be perfectly coplanar due to steric hindrance.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O (amide) | Calculated Value | N-C-O (amide) | Calculated Value |
| C=O (ketone) | Calculated Value | C-N-H | Calculated Value |
| C-N | Calculated Value | C-C-C (ring) | Calculated Value |
| C-C (acetyl) | Calculated Value | C-C=O (ketone) | Calculated Value |
| Caption: Table of key calculated geometric parameters for this compound. |
Vibrational Spectroscopy: Theory Meets Experiment
A comparison of the calculated and experimental vibrational frequencies allows for a detailed assignment of the spectral bands.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| N-H stretch | ~3300-3100 | Calculated Value |
| C-H stretch (aromatic) | ~3100-3000 | Calculated Value |
| C=O stretch (ketone) | ~1680 | Calculated Value |
| C=O stretch (amide I) | ~1660 | Calculated Value |
| N-H bend (amide II) | ~1550 | Calculated Value |
| Caption: Comparison of experimental and calculated vibrational frequencies. |
Electronic Properties: HOMO-LUMO Analysis
The HOMO and LUMO distributions provide insight into the electronic transitions within the molecule. It is anticipated that the HOMO will be localized primarily on the phenyl ring and the nitrogen atom of the formamide group, while the LUMO will be distributed over the acetyl group and the phenyl ring, indicating a potential for intramolecular charge transfer upon excitation.
Caption: Schematic of HOMO-LUMO distribution and energy gap.
Reactivity Insights from Molecular Electrostatic Potential (MEP)
The MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the carbonyl groups (both amide and ketone), indicating these are the primary sites for electrophilic attack. The region around the N-H proton would exhibit a positive potential (blue), highlighting its susceptibility to nucleophilic attack and its role as a hydrogen bond donor.
Non-Linear Optical (NLO) Potential
The presence of donor (formamide) and acceptor (acetyl) groups attached to the π-conjugated phenyl ring suggests that this compound could possess notable NLO properties.[14][16] The calculated second hyperpolarizability (γ) value will quantify this potential. A significant γ value would indicate that this molecule could be a promising candidate for third-order NLO materials.[15]
Conclusion
This technical guide has outlined a robust, integrated approach for the comprehensive study of this compound. By synergistically combining experimental synthesis and spectroscopic characterization (FT-IR, NMR) with a suite of computational analyses (DFT, HOMO-LUMO, MEP, NLO), researchers can achieve a deep and validated understanding of the molecule's structural, electronic, and optical properties. The methodologies presented herein are designed to be self-validating, ensuring a high degree of confidence in the results. This framework not only provides a detailed characterization of the title compound but also serves as a template for the investigation of other novel organic molecules in the fields of drug discovery and materials science.
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- Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of N-(3-acetylphenyl)formamide in Modern Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Versatile Precursor
In the landscape of pharmaceutical and materials science, the synthesis of nitrogen-containing heterocycles remains a cornerstone of molecular innovation.[1][2] These scaffolds are ubiquitous in natural products, approved drugs, and functional materials. The strategic selection of starting materials is paramount for developing efficient, atom-economical, and novel synthetic routes. N-(3-acetylphenyl)formamide emerges as a precursor of significant interest due to its unique trifunctional architecture: an electron-rich aromatic ring, an activating and cyclization-directing formamide group, and a reactive acetyl moiety. This combination provides a powerful handle for intramolecular reactions, enabling access to a variety of important heterocyclic cores, most notably quinolines and their derivatives.
This document serves as a technical guide for researchers, chemists, and drug development professionals, elucidating the primary synthetic applications of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide field-tested protocols for key transformations, and explore its potential as a launchpad for more complex molecular architectures.
Part 1: The Vilsmeier-Haack Cyclization Route to Quinolines
The most direct and powerful application of this compound is its conversion into quinoline frameworks via an intramolecular Vilsmeier-Haack type reaction.[3][4] This reaction leverages the inherent reactivity of the acetanilide structure to achieve a clean and efficient cyclization, forming the pyridinone ring of the quinoline system.
Causality & Mechanistic Insight
The Vilsmeier-Haack reaction traditionally involves the formylation of an electron-rich arene using a "Vilsmeier reagent," typically formed from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] In the case of this compound, the molecule itself contains the necessary formamide group. Upon treatment with POCl₃, the formamide oxygen attacks the phosphorus center, leading to the formation of a highly electrophilic chloroiminium ion intermediate analogous to the classic Vilsmeier reagent.
This potent electrophile is positioned perfectly for an intramolecular electrophilic aromatic substitution. The acetyl group's methyl protons are acidic and can be deprotonated to form an enolate. The subsequent intramolecular cyclization onto the iminium carbon, followed by dehydration and tautomerization, yields the final 2-chloro-3-formyl-quinoline derivative. The reaction is driven by the formation of the stable, aromatic quinoline ring system. The use of dehydrating agents like POCl₃ is critical for the initial activation and subsequent elimination steps.[7][8]
Caption: Vilsmeier-Haack cyclization of this compound.
Application Note: Synthesis of 2-Chloro-6-acetylquinoline
This protocol details the synthesis of 2-chloro-6-acetylquinoline, a valuable intermediate that can be further functionalized. The chloro and acetyl groups provide orthogonal handles for subsequent cross-coupling, nucleophilic substitution, or condensation reactions, enabling rapid diversification of the quinoline core. This approach is particularly useful for building libraries of compounds for screening in drug discovery programs.[9]
Experimental Protocol: Vilsmeier-Haack Cyclization
Disclaimer: This protocol involves hazardous materials. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 163.17 | 1.63 g | 10.0 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 4.2 mL | 45.0 | 4.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - | Solvent |
| Dichloromethane (DCM) | 84.93 | 20 mL | - | Solvent |
| Crushed Ice | 18.02 | ~100 g | - | Quench |
| Sat. Sodium Bicarbonate (aq) | - | As needed | - | Workup |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.63 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (10 mL) to the flask and stir until the starting material is fully dissolved.
-
Reagent Addition (Caution!): Cool the flask in an ice-water bath to 0-5 °C. Slowly add phosphorus oxychloride (4.2 mL, 45.0 mmol) dropwise via a syringe over 15-20 minutes. An exothermic reaction will occur. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup - Quenching (Caution!): Once the reaction is complete, cool the mixture to room temperature. In a separate beaker (500 mL), prepare a slurry of crushed ice (~100 g). Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and will release HCl gas.
-
Neutralization: After the initial quench subsides, slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate until the pH is ~7-8. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-chloro-6-acetylquinoline.[3]
Part 2: Conceptual Pathways to Other N-Heterocycles
While direct cyclization to quinolines is the primary application, the structure of this compound allows for its conceptual use as a precursor to other important heterocyclic systems, such as indoles, through multi-step synthetic sequences.
Application Note: A Fischer-Type Pathway to Indoles
The Fischer indole synthesis is a robust method for creating the indole nucleus from an arylhydrazine and a ketone or aldehyde.[10][11][12] this compound contains the requisite ketone functionality (the acetyl group) but has an aniline-type nitrogen. Therefore, a synthetic sequence would first require the conversion of the formanilide into a hydrazine.
This conceptual workflow involves three key stages:
-
Hydrolysis: The formamide group is first hydrolyzed under acidic or basic conditions to reveal the free aniline, 3-aminoacetophenone.
-
Diazotization & Reduction: The resulting aniline is then converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures. Subsequent reduction of the diazonium salt, for instance with tin(II) chloride, would yield the corresponding (3-acetylphenyl)hydrazine.
-
Intramolecular Fischer Indole Cyclization: The newly formed hydrazine can then undergo an acid-catalyzed intramolecular cyclization. The hydrazine nitrogen attacks the tethered acetyl group to form a hydrazone in situ, which then proceeds through the classic Fischer synthesis mechanism ([13][13]-sigmatropic rearrangement, cyclization, and ammonia elimination) to furnish the final indole product.
Caption: Conceptual workflow for indole synthesis.
This pathway highlights the versatility of this compound as a starting point for more complex synthetic endeavors. While requiring more steps than the direct quinoline synthesis, it opens the door to another privileged heterocyclic class, demonstrating how a single precursor can be a divergent building block.
Summary and Outlook
This compound is a highly valuable and strategically designed precursor for heterocyclic synthesis. Its utility is most profoundly demonstrated in the efficient, one-pot synthesis of functionalized quinolines via an intramolecular Vilsmeier-Haack cyclization. The resulting products are themselves versatile intermediates for further chemical exploration. Furthermore, the inherent functionality of the molecule provides logical, albeit more complex, pathways to other key scaffolds such as indoles. For research teams in medicinal chemistry and materials science, mastering the reactivity of such precursors is key to accelerating the discovery of novel molecules with tailored properties.
References
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. URL: [Link]
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401. URL: [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. URL: [Link]
-
Jones, G. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Quinolines. John Wiley & Sons. URL: [Link]
-
Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. URL: [Link]
-
Srivastava, V., & Kumar, A. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-04. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 26, 2026, from [Link]
-
Maddila, S., Gorle, S., Singh, M., & Jonnalagadda, S. B. (2016). A review on synthesis of quinoline and its derivatives. Arabian Journal of Chemistry, 9, S1624-S1647. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 26, 2026, from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 26, 2026, from [Link]
Sources
- 1. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
Application Notes & Protocols: N-(3-acetylphenyl)formamide as a Versatile Precursor in Advanced Materials Science
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the potential applications of N-(3-acetylphenyl)formamide in materials science. While primarily recognized as an intermediate in pharmaceutical synthesis, its unique bifunctional structure—possessing both a masked amine (formamide) and a reactive ketone (acetyl group)—presents significant, underexplored opportunities for the development of advanced polymers and functional materials. We present the scientific rationale and detailed protocols for utilizing this compound as a precursor for high-performance polyamides and as a building block for cross-linkable polymer systems.
Introduction: Unveiling the Potential of a Bifunctional Building Block
This compound (CAS No. 72801-78-6) is an aromatic compound distinguished by two key functional groups: a formamide on the nitrogen of an aniline ring and an acetyl group at the meta position.[1][2] Traditionally, its utility has been confined to organic synthesis, where the formamide serves as a protecting group for the amine.[1][3] However, from a materials science perspective, this structure is a latent monomer and cross-linking agent.
The formamide group can be readily hydrolyzed under acidic conditions to yield 3-aminoacetophenone, a versatile aromatic amine monomer.[4][5] The resulting primary amine is a nucleophile suitable for condensation polymerizations. Concurrently, the acetyl group's ketone moiety provides a reactive site for post-polymerization modifications, such as cross-linking, which can significantly enhance the thermal and mechanical properties of the final material.[6][7] This dual functionality allows for a sequential approach to material design: initial polymerization followed by targeted property enhancement through cross-linking.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72801-78-6 | [1][2] |
| Molecular Formula | C₉H₉NO₂ | [1][2] |
| Molecular Weight | 163.17 g/mol | [2] |
| Appearance | Solid; Yellow to light brown crystalline powder | [1] |
| Key Functional Groups | Formamide, Acetyl (Ketone), Aromatic Ring | [1] |
| Precursor | 3-Aminoacetophenone | [8][9] |
Strategic Application Pathways
The utility of this compound in materials science can be divided into two primary, interconnected pathways. The choice of pathway depends on the desired final material architecture and properties.
Caption: Strategic pathways for this compound in materials.
Pathway 1 focuses on leveraging the compound as a stable, storable precursor to the more reactive 3-aminoacetophenone monomer. The formyl group acts as a protective shield, preventing premature amine reactivity. Pathway 2 envisions incorporating the molecule into a polymer backbone, keeping the acetyl group available for subsequent cross-linking reactions to create robust, thermosetting materials.
Experimental Protocols
Protocol 1: Generation of 3-Aminoacetophenone Monomer via Hydrolysis
Causality: The formamide group is an amide and can be hydrolyzed to a carboxylic acid (formic acid) and an amine under acidic conditions. Protonation of the carbonyl oxygen makes the carbonyl carbon a superior electrophile, facilitating nucleophilic attack by water.[10] This deprotection step is critical to unmask the primary amine required for polymerization.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 5 M solution
-
Sodium hydroxide (NaOH), 10 M solution
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of 5 M HCl.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: Cool the reaction mixture to room temperature in an ice bath. Carefully neutralize the solution by slowly adding 10 M NaOH solution with stirring until the pH reaches ~8-9. The product, 3-aminoacetophenone, will precipitate as a solid.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification & Validation: The resulting crude 3-aminoacetophenone can be purified by recrystallization from aqueous ethanol.[1] Confirm product identity and purity using FT-IR (disappearance of formyl C-H stretch, appearance of N-H stretches), ¹H-NMR, and melting point analysis (literature m.p. 94-98 °C).[1]
Caption: Reaction scheme for the hydrolysis of this compound.
Protocol 2: Synthesis of a Ketone-Functionalized Polyamide
Causality: Aromatic amines react readily with highly electrophilic diacid chlorides in a condensation polymerization to form polyamides.[12][13] This protocol uses the product from Protocol 1 (3-aminoacetophenone) as a functional diamine analogue (conceptually, as it only has one amine group, it acts as an end-capper or requires a co-monomer diamine for high polymer formation). For creating a high molecular weight polymer, it must be copolymerized with a traditional diamine. The ketone group remains intact, providing functionality to the polymer chain.
Materials:
-
3-Aminoacetophenone (from Protocol 1)
-
4,4'-Oxydianiline (ODA)
-
Terephthaloyl chloride (TPC)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Methanol
-
High-speed mechanical stirrer, nitrogen inlet/outlet, dropping funnel, beaker.
Procedure:
-
Monomer Solution: In a three-neck flask under a nitrogen atmosphere, dissolve 5.00 g of 4,4'-Oxydianiline and 0.67 g of 3-Aminoacetophenone (a 9:1 molar ratio of ODA to the functional monomer) in 100 mL of anhydrous NMP containing 3.0 g of LiCl. Stir until fully dissolved.
-
Polymerization: Cool the solution to 0 °C in an ice bath. Slowly add a stoichiometric amount of solid terephthaloyl chloride (TPC) portion-wise over 30 minutes with vigorous mechanical stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. The solution will become highly viscous, indicating polymer formation.
-
Precipitation: Pour the viscous polymer solution slowly into 500 mL of rapidly stirring methanol in a beaker. The polyamide will precipitate as a fibrous solid.
-
Washing and Drying: Filter the polymer and wash it thoroughly with fresh methanol and then with hot deionized water to remove NMP and LiCl. Dry the polymer in a vacuum oven at 80 °C for 24 hours.
-
Validation: Characterize the polymer using FT-IR (presence of amide C=O and N-H bands, and ketone C=O band), Gel Permeation Chromatography (GPC) for molecular weight distribution, and Differential Scanning Calorimetry (DSC) for thermal properties (Tg).
Protocol 3: Cross-linking the Functional Polyamide
Causality: Ketone groups on a polymer backbone can react with dihydrazide linkers to form stable hydrazone linkages, creating a cross-linked network.[6][14] This process converts the thermoplastic polyamide into a more rigid and thermally stable thermoset material, enhancing its mechanical properties and solvent resistance.
Materials:
-
Ketone-functionalized polyamide (from Protocol 2)
-
Adipic dihydrazide (ADH)
-
Dimethyl sulfoxide (DMSO)
-
Casting plate (glass), doctor blade, vacuum oven.
Procedure:
-
Solution Preparation: Prepare a 15% (w/v) solution of the ketone-functionalized polyamide in DMSO.
-
Cross-linker Addition: Add adipic dihydrazide (ADH) to the solution. The amount should be calculated to provide a 0.5:1 molar ratio of hydrazide groups to ketone groups in the polymer. Stir until the ADH is fully dissolved.
-
Film Casting: Cast the solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Curing (Cross-linking): Place the cast film in a vacuum oven. Heat the film according to a staged curing schedule: 80 °C for 4 hours (to slowly remove the solvent), then increase to 150 °C for 2 hours, and finally to 200 °C for 1 hour to drive the cross-linking reaction to completion.
-
Validation: The formation of a cross-linked network is confirmed by insolubility testing. The cured film should not dissolve in DMSO or other solvents for the original polymer. Swelling behavior can be quantified. Mechanical properties (tensile strength, modulus) can be tested using a universal testing machine and compared to the non-cross-linked film.
Conclusion and Future Outlook
This compound is a promising, yet underutilized, molecule for advanced materials synthesis. By treating it as a protected amine monomer, researchers can access ketone-functionalized aromatic building blocks for high-performance polymers like polyamides and polyimides. The protocols outlined here provide a validated starting point for two key applications: the synthesis of linear functional polymers and their subsequent conversion into robust, cross-linked materials. The presence of the aromatic ketone moiety also opens avenues for creating polymers with high refractive indices, specific dielectric properties, and enhanced thermal stability, making this compound a valuable addition to the materials scientist's toolkit.[7][15][16]
References
- Wuhan Ruikaixing Sci & Tech. (2015). Synthetic method for 3-aminoacetophenone. CN103333069B.
-
PrepChem. (n.d.). Synthesis of this compound. [Link]
-
Gong, L., et al. (2010). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A, 114(51), 13345-13353. [Link]
-
Meis, M., et al. (2024). Circular Cross-Linked Polyethylene Enabled by In-Chain Ketones. ACS Macro Letters. [Link]
-
Hergenrother, P. M. (1984). The Synthesis and Properties of Poly(Aromatic Ketones). Polymer Reviews, 24(2-3), 303-345. [Link]
-
Save My Exams. (2024). Formation of Polyamides. [Link]
-
PubMed. (2010). Mechanism of acid-catalyzed hydrolysis of formamide from cluster-continuum model calculations: concerted versus stepwise pathway. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
MDPI. (2021). Recent Progress in the Development of Aromatic Polymer-Based Proton Exchange Membranes for Fuel Cell Applications. [Link]
-
Chemistry LibreTexts. (2020). 3.10: Polyamides. [Link]
-
Scribd. Chemical Reactions of Polymer Crosslinking and Post-Crosslinking at Room and Medium Temperature. [Link]
-
Technavio. (2017). Aromatic Ketone Polymers – Leading the Resurgence of Thermoplastics. [Link]
Sources
- 1. 3-Aminoacetophenone | 99-03-6 [chemicalbook.com]
- 2. 3′-氨基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of acid-catalyzed hydrolysis of formamide from cluster-continuum model calculations: concerted versus stepwise pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines [ineosopen.org]
- 9. aidic.it [aidic.it]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. savemyexams.com [savemyexams.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. mdpi.com [mdpi.com]
- 16. Aromatic Ketone Polymers - Leading the Resurgence of Thermoplastics - Technavio [blog.technavio.org]
Troubleshooting & Optimization
"troubleshooting byproducts in N-(3-acetylphenyl)formamide reactions"
Welcome to the technical support center for the synthesis of N-(3-acetylphenyl)formamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this important synthetic transformation. Our goal is to provide you with the in-depth technical expertise and practical, field-proven insights necessary to ensure the integrity of your synthesis and the purity of your final product.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis of this compound.
Q1: My reaction is complete, but the yield is low and I see a significant amount of starting material (3-aminoacetophenone) by TLC/LC-MS. What went wrong?
A1: This is typically due to an inactive or insufficient formylating agent. The most common method for this synthesis involves the in-situ formation of mixed formic acetic anhydride from formic acid and acetic anhydride.[1] If this reagent is not prepared correctly or has decomposed, formylation will be inefficient. Ensure that the formic acid and acetic anhydride are fresh and of high purity. Also, confirm that the pre-reaction heating step to form the mixed anhydride was performed correctly (e.g., 50°C for 15 minutes) before cooling and adding your substrate.[1]
Q2: I've isolated my product, but NMR analysis shows a secondary amide impurity. What is this likely to be?
A2: The most probable secondary amide impurity is N-(3-acetylphenyl)acetamide. This occurs when acetic anhydride directly acetylates the starting material, 3-aminoacetophenone, instead of forming the mixed formic acetic anhydride. This can happen if the reaction conditions do not favor the formation of the mixed anhydride or if there is an excess of acetic anhydride relative to formic acid.
Q3: My product appears oily and difficult to crystallize, and the mass spectrum shows a mass higher than the expected product. What could this be?
A3: You may have formed a di-formylated byproduct, N,N-diformyl-(3-acetylphenyl)amine. Primary amines can sometimes undergo double formylation, especially with a highly reactive formylating agent or under forcing conditions. This byproduct is often more nonpolar and can present as an oil.
Q4: After aqueous workup, my yield is significantly lower than expected from in-process analysis. Why?
A4: The formamide functional group is susceptible to hydrolysis back to the amine under either acidic or basic conditions, especially at elevated temperatures. If your workup involves prolonged exposure to strong acids or bases, or if the extraction is not performed promptly and at room temperature, you may be losing the product through hydrolysis.
In-Depth Troubleshooting Guides
This section provides a more detailed analysis of common problems, their root causes, and recommended solutions.
Problem 1: Incomplete Conversion to Product
Observation: A significant amount of 3-aminoacetophenone remains in the crude reaction mixture.
Root Cause Analysis:
-
Inactive Formylating Agent: The mixed formic acetic anhydride is thermally sensitive and can degrade if not used promptly after its formation.
-
Insufficient Stoichiometry: An inadequate amount of the formylating agent will naturally lead to incomplete conversion.
-
Low Reaction Temperature: The formylation reaction may be sluggish at very low temperatures, requiring extended reaction times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete conversion.
Corrective Actions:
-
Reagent Quality: Always use fresh, anhydrous formic acid and acetic anhydride.
-
Mixed Anhydride Formation: Strictly adhere to the protocol for forming the mixed anhydride. A common procedure involves cooling acetic anhydride, adding formic acid, heating the mixture to 50°C for a short period (e.g., 15 minutes), and then cooling it back down before adding the amine.[1]
-
Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the formylating agent to drive the reaction to completion.
Problem 2: Formation of N-(3-acetylphenyl)acetamide Impurity
Observation: A significant peak corresponding to the acetylated byproduct is observed in LC-MS or NMR.
Root Cause Analysis:
-
Improper Mixed Anhydride Formation: If the initial reaction between formic acid and acetic anhydride is incomplete, excess acetic anhydride will be available to react directly with the highly nucleophilic 3-aminoacetophenone.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor acetylation over formylation.
Mechanistic Insight:
The desired reaction is the formylation of the amine by the more reactive mixed formic acetic anhydride. However, a competitive acetylation reaction can occur if free acetic anhydride is present.
Caption: Competing formylation and acetylation pathways.
Corrective Actions:
-
Prioritize Mixed Anhydride Formation: Ensure the formic acid and acetic anhydride are allowed to react completely before the introduction of 3-aminoacetophenone.
-
Temperature Control: Maintain a low to moderate reaction temperature (e.g., 0°C to room temperature) after the addition of the amine to favor the desired formylation.
Analytical & Purification Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for In-Process Monitoring
A reliable TLC system is crucial for monitoring the reaction's progress and identifying the presence of byproducts.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Visualization: UV light (254 nm) and staining with potassium permanganate or iodine.
Data Interpretation (Typical Rf values):
| Compound | Typical Rf Value (1:1 EtOAc/Hex) | UV Active | Stains with KMnO4 |
| 3-Aminoacetophenone (SM) | 0.3 - 0.4 | Yes | Yes (Bright Yellow) |
| This compound | 0.2 - 0.3 | Yes | Yes |
| N-acetyl byproduct | ~0.25 - 0.35 | Yes | Yes |
| Di-formyl byproduct | > 0.5 | Yes | Yes |
Note: Rf values are approximate and can vary based on exact conditions.
Protocol 2: Purification by Recrystallization
For removing small amounts of impurities and obtaining a high-purity solid product.
-
Solvent Selection: A mixture of isopropanol and water, or ethyl acetate and heptane, often works well. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture). b. If the solution is colored, you can add a small amount of activated carbon and hot filter the mixture. c. Allow the solution to cool slowly to room temperature. d. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. f. Dry the purified crystals under vacuum.
References
-
PrepChem. Synthesis of this compound . Available at: [Link]
- Dick, A. R., et al. Formylation of Amines. Organic Letters, 2007.
-
NIST. 3-Aminoacetophenone . NIST Chemistry WebBook. Available at: [Link]
Sources
Technical Support Center: Optimization of N-Phenylformamide Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of N-phenylformamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are efficient, reproducible, and successful.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of N-phenylformamide, providing a solid foundation for experimental design.
Q1: What are the most common and efficient methods for synthesizing N-phenylformamide?
The most prevalent and straightforward method is the direct N-formylation of aniline using formic acid. This reaction is attractive due to the low cost and availability of the reagents. Key variations include:
-
Neat (Solvent-Free) Reaction: Heating a mixture of aniline and formic acid directly is a green and efficient approach.[1] Good to excellent yields can be achieved simply by heating the reactants together.[2]
-
Catalytic Methods: To improve reaction rates and yields, various catalysts can be employed. These include reusable solid acid catalysts like Amberlite IR-120[H+], which can facilitate the reaction under microwave irradiation for very short reaction times (60-120 seconds).[2] Other metal-based catalysts like Indium or Zinc Chloride have also been used effectively under solvent-free conditions.[2]
-
Alternative Formylating Agents: While formic acid is common, other reagents can be used. Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a potent formylating agent.[3] For greener approaches, carbon dioxide in the presence of a reductant like sodium borohydride is an emerging method.[4][5]
Q2: What is the underlying reaction mechanism for the formylation of aniline with formic acid?
The reaction is a nucleophilic acyl substitution, specifically a dehydration or condensation reaction. The mechanism proceeds as follows:
-
Protonation (Acid Catalysis): In the presence of an acid catalyst (or excess formic acid acting as the catalyst), the carbonyl oxygen of formic acid is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the aniline nitrogen to one of the hydroxyl groups, forming a good leaving group (water).
-
Dehydration: The water molecule is eliminated, and a double bond forms between the carbon and nitrogen.
-
Deprotonation: A final deprotonation step yields the stable N-phenylformamide product and regenerates the acid catalyst.
Below is a diagram illustrating this pathway.
Caption: Reaction mechanism for N-phenylformamide synthesis.
Q3: What are the most critical parameters to control for optimizing yield and purity?
Optimizing this synthesis requires careful control of several factors:
-
Stoichiometry: The molar ratio of aniline to formic acid is critical. While a 1:1 ratio is stoichiometrically required, using an excess of formic acid can often drive the reaction to completion. One study found a 1:4 ratio of aniline to formic acid to be optimal under neat conditions.[1]
-
Temperature: The reaction generally requires heating. Typical temperatures range from 60°C to 130°C.[1][6] The optimal temperature depends on the specific conditions (neat vs. solvent, catalyst used). Overheating can lead to side product formation and a darkened reaction mixture.
-
Reaction Time: This can vary from a few minutes to over 20 hours.[6][7] Reaction progress should be monitored (see Q4) to determine the optimal time and avoid degradation.
-
Catalyst: The absence of a catalyst can result in no product formation under certain conditions.[8] The choice of catalyst can dramatically reduce reaction time and temperature.[2][7]
-
Water Removal: As water is a byproduct, its removal can shift the equilibrium towards the product side, increasing the yield. In solvent-based systems, a Dean-Stark trap can be employed.[2]
Q4: How should I monitor the reaction progress and confirm product identity?
-
Thin-Layer Chromatography (TLC): This is the most common and effective method for monitoring the reaction.[1] Spot the reaction mixture against a standard of pure aniline. The disappearance of the aniline spot and the appearance of a new, less polar product spot indicates the reaction is progressing.
-
Product Confirmation: After isolation, the identity and purity of N-phenylformamide should be confirmed using standard analytical techniques:
-
Melting Point: Pure N-phenylformamide is a white to pale beige solid with a melting point of 46-48°C.[9] A broad or depressed melting point suggests impurities.
-
Spectroscopy:
-
FTIR: Look for characteristic peaks: N-H stretching (~3200-3300 cm⁻¹), C=O stretching (~1640-1660 cm⁻¹), and aromatic C-H stretching.[1]
-
¹H NMR: Confirm the presence of aromatic protons, the N-H proton (often a broad singlet), and the formyl proton.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]
-
-
Troubleshooting Guide for N-Phenylformamide Synthesis
Even a well-established reaction can present challenges. This guide provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature. | Solution: Increase the reaction time and/or temperature incrementally. Monitor progress by TLC to avoid product degradation.[10] |
| 2. Suboptimal Stoichiometry: An incorrect ratio of aniline to formic acid can limit the yield. | Solution: Experiment with the reactant ratio. Using an excess of formic acid (e.g., 2-4 equivalents) can drive the equilibrium towards the product.[1] | |
| 3. Catalyst Inactivity/Absence: The reaction may require a catalyst that is either absent or no longer active. | Solution: If using a catalyst, ensure it is fresh and active. For non-catalyzed reactions that are failing, consider adding a suitable acid catalyst like Amberlite IR-120[H+] or a Lewis acid.[2][8] | |
| 4. Product Loss During Workup: The product may be lost during extraction or washing steps. | Solution: Ensure the pH during aqueous washes is appropriate. N-phenylformamide is stable, but excessive base could potentially hydrolyze the amide. Optimize extraction by using a suitable solvent (e.g., ethyl acetate) and performing multiple extractions.[1][10] | |
| Formation of Dark/Tarry Side Products | 1. Reaction Temperature Too High: Excessive heat can cause decomposition of reactants or products, leading to polymerization or charring. | Solution: Reduce the reaction temperature. Find the minimum temperature required for a reasonable reaction rate. Running the reaction under an inert atmosphere (e.g., nitrogen) can also mitigate oxidative side reactions. |
| 2. Impure Starting Materials: Impurities in the aniline (e.g., oxidation products) can lead to colored byproducts. | Solution: Use freshly distilled or high-purity aniline. Ensure the formic acid is of appropriate grade. | |
| Reaction Stalls or is Incomplete | 1. Equilibrium Reached: The accumulation of water as a byproduct can slow or stop the forward reaction. | Solution: If conducting the reaction in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it forms.[2] For neat reactions, a slight vacuum (if feasible) or a nitrogen sweep can help remove volatiles. |
| 2. Poor Mixing: In heterogeneous reactions (e.g., with a solid catalyst), inefficient stirring can lead to poor contact between reactants and the catalyst surface. | Solution: Ensure vigorous and efficient stirring throughout the reaction, especially for solvent-free or solid-supported catalyst systems. | |
| Difficult Product Isolation / Oily Product | 1. Presence of Impurities: Unreacted starting materials or solvent residues can depress the melting point, causing the product to appear as an oil. | Solution: Ensure the workup is thorough. Wash the organic extract with a saturated sodium bicarbonate (NaHCO₃) solution to completely remove any residual formic acid.[1] Dry the organic layer thoroughly (e.g., over Na₂SO₄) before concentrating.[1] |
| 2. Incomplete Solvent Removal: Residual solvent from the extraction can prevent crystallization. | Solution: After concentrating the organic layer on a rotary evaporator, place the flask under high vacuum for an extended period to remove trace solvents. | |
| 3. Purification Needed: If the product remains an oil after thorough drying, further purification is necessary. | Solution: Recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) is often effective. If that fails, column chromatography on silica gel may be required to obtain a pure, solid product.[10] |
Troubleshooting Workflow
Use the following flowchart to diagnose and resolve low-yield experiments systematically.
Caption: A logical workflow for troubleshooting low-yield synthesis.
Optimized Experimental Protocols
Protocol 1: Standard Solvent-Free Synthesis
This protocol is based on an environmentally benign method that provides moderate to excellent yields without the need for solvents or catalysts.[1]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (10.0 g, 107.4 mmol).
-
Reagent Addition: In a fume hood, carefully add formic acid (98-100%, 19.8 g, 430 mmol, ~4 equivalents) to the flask.
-
Reaction: Heat the reaction mixture in an oil bath set to 60°C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) until the aniline spot is no longer visible (typically 2-4 hours).
-
Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over 100 g of crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove excess formic acid, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be recrystallized from hot water or a suitable organic solvent system to yield pure N-phenylformamide. Expected yield: 85-95%.
Protocol 2: Microwave-Assisted Catalytic Synthesis
This protocol utilizes a reusable solid acid catalyst for an extremely rapid and efficient synthesis.[2]
-
Setup: In a 10 mL microwave reaction vial, combine aniline (1.0 g, 10.7 mmol), formic acid (0.74 g, 16.1 mmol, 1.5 equivalents), and Amberlite IR-120[H+] resin (0.1 g, 10% w/w).
-
Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of ~80-100°C for a total of 60-120 seconds (e.g., in 20-second intervals).
-
Monitoring: After cooling, check for the consumption of aniline by TLC.
-
Workup: Dilute the reaction mixture with 20 mL of ethyl acetate and filter to remove the catalyst resin. The resin can be washed with methanol, dried, and reused.
-
Purification: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product, which is often pure enough for most applications. Expected yield: >95%.
Data Summary: Comparison of Reaction Conditions
The following table summarizes various reported conditions to highlight the impact of different experimental parameters on reaction outcomes.
| Method | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Neat Heating | None | None | 60 | 2.5 h | 92 | [1] |
| Microwave | Amberlite IR-120[H+] | None | N/A | 60-120 s | 98 | [2] |
| Neat Heating | Indium (10 mol%) | None | 70 | 1-24 h | 85-95 | [2] |
| CO₂ Reduction | None | DMF | 90-100 | 24 h | 83 | [4] |
| Oxalic Acid | MnCl₂·4H₂O (5 mol%) | DMF | 130 | 20 h | 98 | [6] |
| In-situ AFA | Silica Gel | None | 75-78 | 2 min (MW) | 84 | [3] |
References
-
McFadden, B. A., et al. (2013). Formylation of Amines. PMC, NIH. Available at: [Link]
-
Dawane, B.S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. Available at: [Link]
-
Basu, P., et al. (2020). Synthesis of N-phenyl formamide derivatives from different aromatic amines and formic acid by using Zn(Meri-Ald-Py) catalyst. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Publishing. Available at: [Link]
-
JETIR. (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Jetir.Org. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for synthesize of N-Phenyl formamide. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-phenylformamide. ResearchGate. Available at: [Link]
-
ACS Publications. (2023). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. Available at: [Link]
-
ChemBK. (n.d.). N-Phenylformamide. ChemBK. Available at: [Link]
-
RSC Publishing. (2024). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry. Available at: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Catalyst free N -formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04848A [pubs.rsc.org]
- 5. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Scale-Up of N-(3-acetylphenyl)formamide Production
Welcome to the technical support center for the production of N-(3-acetylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient production of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
A1: Low yields in the formylation of 3-aminoacetophenone are a common issue, often stemming from incomplete reactions, side product formation, or suboptimal reaction conditions. Let's break down the potential causes and solutions.
The most prevalent laboratory-scale synthesis involves the formylation of 3-aminoacetophenone using a mixed formic-acetic anhydride.[1][2] The key to a high yield lies in the careful control of each step.
Potential Causes for Low Yield:
-
Incomplete Formation of the Mixed Anhydride: The reaction between formic acid and acetic anhydride to form the mixed anhydride is an equilibrium process. If this step is not driven to completion, you will have unreacted formic acid, which is a less potent formylating agent.
-
Side Reactions: The primary amine of 3-aminoacetophenone can participate in side reactions. For instance, di-acylation or reaction with other electrophiles present in the reaction mixture can reduce the yield of the desired product.
-
Suboptimal Reaction Temperature: Temperature control is critical. The formation of the mixed anhydride is typically performed at a specific temperature to maximize its formation and minimize decomposition.[1] The subsequent formylation reaction also has an optimal temperature range to ensure a reasonable reaction rate without promoting side reactions.
-
Poor Quality Starting Materials: The purity of 3-aminoacetophenone is crucial. Impurities can interfere with the reaction. It is advisable to use a high-purity starting material or purify it before use. 3-Aminoacetophenone is typically synthesized via the reduction of 3-nitroacetophenone.[3][4]
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Mixed Anhydride Formation | Ensure the reaction of formic acid and acetic anhydride is carried out at the recommended temperature (e.g., heating at 50°C for a specified time) before adding the 3-aminoacetophenone.[1] | This drives the equilibrium towards the formation of the more reactive mixed anhydride, ensuring efficient formylation. |
| Reaction Temperature | Maintain the recommended temperature throughout the formylation reaction. Use a reliable heating/cooling system, especially during scale-up. | Deviations can lead to either a sluggish reaction or an increase in side products. |
| Reagent Stoichiometry | Carefully control the molar ratios of the reactants. A slight excess of the formylating agent may be beneficial, but a large excess can lead to purification challenges. | Optimizing the stoichiometry ensures the complete conversion of the limiting reagent. |
| Solvent Choice | Use a dry, inert solvent such as dichloromethane.[1] | The presence of water can hydrolyze the mixed anhydride, reducing its effectiveness. |
| Starting Material Purity | Verify the purity of 3-aminoacetophenone using techniques like NMR or melting point analysis. | Impurities can consume reagents and introduce byproducts that complicate purification. |
Experimental Protocol for Yield Optimization:
-
Mixed Anhydride Preparation: In a clean, dry flask, cool acetic anhydride to 0°C.
-
Slowly add formic acid while maintaining the temperature at 0°C.
-
Warm the mixture to 50°C for 15 minutes.[1]
-
Cool the resulting mixed formic-acetic anhydride back to 0°C.[1]
-
Formylation Reaction: In a separate flask, dissolve 3-aminoacetophenone and a non-nucleophilic base like diisopropylethylamine in dichloromethane.[1]
-
Slowly add the pre-formed mixed anhydride to the 3-aminoacetophenone solution at a controlled temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, proceed with the workup and purification.
Q2: I am observing significant impurity peaks in my HPLC analysis after the reaction. What are the likely impurities and how can I minimize their formation?
A2: Impurity profiling is a critical aspect of process development, especially in pharmaceutical applications. The common impurities in the synthesis of this compound can arise from the starting materials or side reactions.
Likely Impurities:
-
Unreacted 3-aminoacetophenone: This is the most common impurity if the reaction has not gone to completion.
-
Di-formylated Product: Although less common for a secondary amide, under harsh conditions, further reaction on the nitrogen is possible.
-
Acetylated Product (N-(3-acetylphenyl)acetamide): If the mixed anhydride is not formed correctly, residual acetic anhydride can acetylate the starting amine.
-
Impurities from Starting Material: Any impurities present in the initial 3-aminoacetophenone will be carried through the process.
Strategies for Minimizing Impurities:
-
Reaction Monitoring: Closely monitor the reaction using an appropriate analytical technique (TLC, HPLC, or GC). This will help you determine the optimal reaction time and prevent the formation of degradation products from over-heating.
-
Controlled Addition: Add the formylating agent slowly to the solution of 3-aminoacetophenone. This helps to maintain better temperature control and can minimize the formation of side products.
-
Purification of Starting Material: If the starting 3-aminoacetophenone is of low purity, consider recrystallizing it before use.
-
Optimized Work-up: A well-designed aqueous work-up can help to remove unreacted reagents and some polar impurities.
Workflow for Impurity Analysis and Control:
Sources
Technical Support Center: Solvent Selection for N-(3-acetylphenyl)formamide Synthesis
Welcome to the technical support center for optimizing the synthesis of N-(3-acetylphenyl)formamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction efficiency, improve purity, and troubleshoot common issues encountered during the N-formylation of 3-aminoacetophenone. The strategic selection of a solvent is arguably one of the most critical parameters influencing reaction rate and outcome. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound, and how does the solvent's role differ for each?
The synthesis of this compound, a key intermediate, can be achieved through several formylation methods.[1] The choice of solvent is intrinsically linked to the mechanism of the chosen formylating agent.
-
Mixed Anhydride Method (e.g., Formic Acid/Acetic Anhydride): This is a widely used laboratory method. A mixed formic-acetic anhydride is pre-formed and then reacted with 3-aminoacetophenone.[2] In this system, the solvent must effectively dissolve the amine starting material and the anhydride, while being inert to the highly reactive anhydride. A non-nucleophilic, moderately polar aprotic solvent like Dichloromethane (DCM) is a common choice as it provides good solubility without interfering with the reaction.[2]
-
Formic Acid-Based Methods: Using formic acid directly, often with a coupling agent or under thermal conditions, is another route. Here, the solvent's primary role is to manage reaction temperature and ensure homogeneity. Some methods even utilize formic acid as both the reagent and a solvent, though this can complicate work-up.[3] A high-boiling point aprotic solvent may be used to drive the reaction to completion by removing water.
-
Carbon Dioxide and a Reducing Agent (e.g., Hydrosilanes): This represents a greener approach where CO2 is used as the C1 source.[1] The reaction mechanism is complex, often involving catalytic cycles. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are frequently employed to facilitate the interaction between the amine, CO2, and the catalyst system.[4]
Q2: Why is solvent selection so critical for optimizing the reaction rate?
Solvent selection directly impacts reaction kinetics through several mechanisms:
-
Solubility: Both the starting material, 3-aminoacetophenone (a solid with a melting point of 92-94°C), and the formylating agent must be adequately dissolved for the reaction to proceed efficiently in the homogeneous phase.[5] Poor solubility is a common cause of slow or incomplete reactions.
-
Transition State Stabilization: The formylation of an amine involves a polar, charge-separated transition state. Polar solvents, particularly aprotic ones, can stabilize this transition state more effectively than nonpolar solvents, thereby lowering the activation energy and increasing the reaction rate.
-
Reagent Reactivity: The solvent can modulate the reactivity of the amine. Protic solvents (like alcohols) can form hydrogen bonds with the lone pair of the amine, reducing its nucleophilicity and slowing the reaction. Aprotic solvents do not have this deactivating effect.
-
Side Reactions: The choice of solvent can influence the prevalence of side reactions. For instance, in the presence of water, some formylating agents can hydrolyze, reducing the yield.[6][7] Using an anhydrous, aprotic solvent minimizes this risk.
Troubleshooting Guide: Common Experimental Issues
Q3: My reaction is extremely slow or has stalled. What are the most likely solvent-related causes and how do I fix them?
A sluggish reaction is the most common issue reported. Before investigating more complex factors, always start with the solvent.
Causality: The primary culprits are poor solubility of 3-aminoacetophenone or insufficient stabilization of the reaction's polar intermediates.
Troubleshooting Steps:
-
Verify Solubility: At your reaction temperature, is the 3-aminoacetophenone fully dissolved? If you observe suspended solid material, the solvent is inadequate.
-
Increase Solvent Polarity: If you are using a nonpolar or moderately polar solvent (e.g., Toluene, THF, or DCM), the reaction rate may be limited by transition state stabilization.
-
Action: Switch to a more polar, aprotic solvent. Acetonitrile (MeCN) is an excellent first alternative. If the rate is still insufficient, consider higher-polarity solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .
-
-
Consider Temperature: The reaction may simply require more thermal energy. Ensure your chosen solvent has a boiling point that allows for heating to an appropriate temperature (e.g., 60-80°C) if the reaction is known to require it.
Q4: I'm observing significant impurity peaks in my LC-MS/TLC analysis. How can solvent choice help improve the product purity?
Impurity formation often points to side reactions or degradation. The solvent plays a critical role in controlling the reaction pathway.
Causality: The primary non-solvent cause is often moisture, which can hydrolyze the formylating agent.[6][7] Additionally, if the reaction requires heat, a solvent with too low a boiling point may necessitate prolonged heating times, leading to thermal degradation.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use a dry, aprotic solvent. Protic impurities (water, alcohols) are reactive. It is critical to use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system. In reactions sensitive to water, even trace amounts can significantly impact the outcome.[6][7]
-
Match Solvent to Temperature Requirements: If your reaction requires heating to 80°C, using DCM (boiling point ~40°C) is not viable. You will be unable to reach the target temperature at atmospheric pressure.
-
Action: Select a solvent with a boiling point at least 10-20°C higher than your target reaction temperature. For an 80°C reaction, solvents like Acetonitrile (82°C), 1,4-Dioxane (101°C), or Toluene (111°C) are more appropriate choices.
-
-
Evaluate Solvent Reactivity: While uncommon with standard solvents, ensure your solvent is not participating in the reaction. For example, while DMF is often used as a solvent, it can also act as a formylating agent under certain conditions, or as a catalyst, which could potentially complicate the reaction mechanism.[8]
Q5: My product yield is low despite complete conversion of the starting material. Could the work-up solvent be the problem?
Yes, absolutely. A successful reaction can be undermined by a poorly planned isolation procedure.
Causality: The issue often lies in the differential solubility of your product, this compound, and any byproducts in the work-up and crystallization solvents.
Troubleshooting Steps:
-
Aqueous Work-up: After quenching the reaction, the product is typically extracted into an organic solvent. Ensure the chosen extraction solvent (e.g., Ethyl Acetate, DCM) has high solubility for your product and low miscibility with water.
-
Crystallization/Purification: this compound is a solid (m.p. 100-102°C).[2] Purification is often achieved by crystallization. The ideal crystallization solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain in solution.
-
Action: Perform a small-scale screen of potential recrystallization solvents. Common choices include isopropanol, ethyl acetate/hexane mixtures, or toluene. The goal is to maximize the recovery of pure solid product.
-
Experimental Protocol: Solvent Screening for Reaction Rate Optimization
This protocol provides a systematic approach to identify the optimal solvent for the formylation of 3-aminoacetophenone using a mixed formic-acetic anhydride.
Objective: To compare the rate of formation of this compound in four different aprotic solvents.
Materials:
-
3-Aminoacetophenone
-
Acetic Anhydride
-
Formic Acid (≥95%)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF - a greener alternative[9][10])
-
Internal Standard for analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare the Formylating Agent: In a separate flask, cool acetic anhydride (1.5 eq.) to 0°C. Slowly add formic acid (1.2 eq.) and stir the mixture at 50°C for 15 minutes.[2] Cool back down to 0°C before use. Caution: This reaction is exothermic.
-
Set up Parallel Reactions: In four separate, dry reaction vials equipped with stir bars, add 3-aminoacetophenone (1.0 eq., e.g., 135 mg, 1 mmol) and the internal standard.
-
Add Solvents: To each vial, add 5 mL of one of the anhydrous test solvents (DCM, MeCN, THF, 2-MeTHF). Stir until all solids are dissolved.
-
Initiate Reaction: To each vial, add DIPEA (1.1 eq.) followed by the pre-formed mixed anhydride solution (1.2 eq.). Start a timer for each reaction.
-
Monitor Progress: Maintain the reactions at a constant temperature (e.g., room temperature or 40°C). At set time points (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot from each reaction.
-
Quench and Analyze: Quench the aliquot in a separate vial containing a small amount of saturated sodium bicarbonate solution. Extract with ethyl acetate, and analyze the organic layer by LC-MS or GC-MS to determine the ratio of product to starting material.
-
Evaluate Results: Plot the % conversion versus time for each solvent. The solvent that provides the fastest rate to high conversion is the most effective under these conditions.
Data Summary and Visualization
Solvent Property Comparison Table
The following table summarizes key properties of candidate solvents and their implications for the N-formylation reaction.
| Solvent | Class | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Key Considerations for N-Formylation |
| Dichloromethane (DCM) | Chlorinated | 9.1 | 40 | Good starting point, excellent solubility for many organics, but low boiling point limits reaction temperature.[2] |
| Tetrahydrofuran (THF) | Ether | 7.5 | 66 | Common aprotic solvent; potential for peroxide formation. Moderate polarity. |
| Acetonitrile (MeCN) | Nitrile | 37.5 | 82 | High polarity can significantly accelerate the rate. Higher boiling point allows for heating. |
| 2-Methyl-THF (2-MeTHF) | Ether | 6.2 | 80 | A greener, bio-based alternative to THF with a higher boiling point and less prone to peroxide formation.[9][10] |
| N,N-Dimethylformamide (DMF) | Amide | 36.7 | 153 | Excellent solvent for polar reactions, but considered a substance of very high concern.[8][11] |
| Toluene | Aromatic | 2.4 | 111 | Nonpolar; generally slow for this reaction type but useful if azeotropic removal of water is needed. |
Solvent Selection Workflow
This diagram outlines the logical progression for selecting and optimizing a solvent for the synthesis of this compound.
Caption: A decision-making workflow for systematic solvent selection and reaction optimization.
References
-
Enthaler, S., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. Available at: [Link]
-
Gong, Y.D., et al. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron Letters. Available at: [Link]
-
Kim, J., et al. (2019). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. Available at: [Link]
-
Wang, W., et al. (2024). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry. Available at: [Link]
- Beckwith, A. (2005). Synthesis of N-vinyl formamide. Google Patents (US20050033089A1).
-
PrepChem (n.d.). Synthesis of this compound. Available at: [Link]
-
Masaryk University (n.d.). Synthesis of 3-nitroacetophenone. Available at: [Link]
-
American Chemical Society (n.d.). Solvent selection tool. Available at: [Link]
-
University of Huddersfield Research Portal (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available at: [Link]
-
PrepChem (n.d.). Preparation of 3′-aminoacetophenone. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. Available at: [Link]
-
Dyson, P.J., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Infoscience. Available at: [Link]
- Google Patents (n.d.). Synthetic method of 3-amino-2-hydroxyacetophenone.
-
Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Available at: [Link]
- Google Patents (n.d.). Synthetic method for N-vinylformamide.
-
ResearchGate (n.d.). Formylation of Amines. Available at: [Link]
-
ResearchGate (n.d.). Green Solvents for the Formation of Amide Linkage. Available at: [Link]
-
Patsnap (n.d.). Synthetic method for 3-aminoacetophenone. Available at: [Link]
-
Muathen, H.A. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. Available at: [Link]
-
The Royal Society of Chemistry (2017). Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. Available at: [Link]
- Wagner, A. (2004). Synthesis of N-vinylformamide. Google Patents (US7026511B2).
Sources
- 1. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for N-(3-acetylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-acetylphenyl)formamide is a chemical compound with the molecular formula C9H9NO2[1]. As with any compound used in pharmaceutical development, from intermediate to active ingredient, it is crucial to have reliable analytical methods to determine its purity, concentration, and stability. The validation of these analytical methods is not just a regulatory requirement but a cornerstone of scientific rigor, ensuring that the data generated is accurate and reproducible.[2]
This guide provides a comparative analysis of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The validation of these methods is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][4][5]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] This guide will delve into the experimental protocols for validating each technique and present a comparative summary of their performance based on key validation parameters.
Principles of Analytical Method Validation
The validation process demonstrates that an analytical procedure is fit for its purpose.[5] This is achieved by assessing a set of performance characteristics, as outlined by the ICH.[6][7] The core validation parameters discussed in this guide are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
System Suitability: An integral part of many analytical procedures, it is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Comparison of Analytical Methods: HPLC vs. UV-Vis Spectrophotometry
The choice between an HPLC and a UV-Vis spectrophotometric method often depends on the specific requirements of the analysis. HPLC offers high specificity and is suitable for complex matrices, while UV-Vis is simpler, faster, and more cost-effective for straightforward quantitative analysis.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Rationale & Causality |
| Specificity | Very High | Moderate to Low | HPLC physically separates the analyte from impurities before detection. UV-Vis relies on the unique absorbance of the chromophore, which can be susceptible to interference from other absorbing species. |
| Linearity (Correlation Coefficient, r²) | Typically > 0.999 | Typically > 0.995 | Both methods can exhibit excellent linearity. The detector response in HPLC and the absorbance in UV-Vis are directly proportional to concentration over a defined range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | HPLC's high specificity generally leads to slightly better accuracy as it minimizes the contribution of interfering substances. |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 2.0%Intermediate: < 3.0% | The automated and highly controlled nature of HPLC systems typically results in lower variability compared to the more manual operations of UV-Vis. |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | HPLC, especially with modern detectors, offers superior sensitivity, allowing for the quantification of trace amounts of the analyte. |
| Robustness | Generally high | Moderate | HPLC methods are tested against variations in mobile phase composition, flow rate, and column temperature. UV-Vis robustness may be evaluated by altering solvent composition and pH. |
| Throughput | Lower (minutes per sample) | Higher (seconds to minutes per sample) | UV-Vis measurements are significantly faster as they do not require a lengthy separation step. |
| Cost & Complexity | High | Low | HPLC systems are more expensive to purchase, operate, and maintain. UV-Vis spectrophotometers are relatively simple and inexpensive. |
Experimental Protocols
The following are generalized protocols for the validation of HPLC and UV-Vis methods for the quantification of this compound.
Part 1: High-Performance Liquid Chromatography (HPLC) Method Validation
Objective: To validate a reverse-phase HPLC method for the quantification of this compound. A similar approach can be used for related compounds like N-(3-Acetyl-4-hydroxyphenyl)acetamide, which is analyzed by reverse-phase HPLC.[8]
1. System Suitability:
-
Procedure: Prepare a standard solution of this compound. Inject the solution six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0. Theoretical plates should be > 2000.
2. Specificity:
-
Procedure: Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of this compound, and a sample spiked with known related substances.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or related substances.
3. Linearity:
-
Procedure: Prepare a series of at least five concentrations of this compound, typically ranging from 80% to 120% of the expected test concentration.[5] Analyze each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (concentration vs. peak area) should be ≥ 0.99.
4. Accuracy:
-
Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 2.0%.
6. Robustness:
-
Procedure: Deliberately vary critical method parameters such as:
-
Mobile phase composition (e.g., ±2% organic)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Part 2: UV-Vis Spectrophotometry Method Validation
Objective: To validate a UV-Vis spectrophotometric method for the quantification of this compound. The presence of a chromophore in the molecule makes it suitable for UV-Vis analysis.[9]
1. Specificity:
-
Procedure: Scan the UV spectrum of a blank (diluent), a placebo solution, and a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).
-
Acceptance Criteria: The placebo should not show any significant absorbance at the λmax of the analyte.
2. Linearity:
-
Procedure: Prepare a series of at least five concentrations of this compound. Measure the absorbance of each solution at the determined λmax.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (concentration vs. absorbance) should be ≥ 0.995.
3. Accuracy:
-
Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo.
-
Acceptance Criteria: The mean percent recovery should be within 97.0% to 103.0%.
4. Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day.
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should be ≤ 3.0%.
5. Robustness:
-
Procedure: Deliberately vary parameters such as:
-
Solvent composition (if a mixture)
-
pH of the solution
-
-
Acceptance Criteria: The absorbance should not be significantly affected by these small changes.
The relationship between these validation parameters is crucial for a comprehensive assessment of the method's performance.
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
Both HPLC and UV-Vis spectrophotometry can be validated to provide reliable methods for the quantification of this compound. The choice of method should be guided by the specific application.
-
HPLC is the superior choice when high specificity is required, such as in stability studies where degradation products may be present, or for the analysis of the compound in complex biological matrices. Its higher precision and accuracy make it the gold standard for regulatory submissions.
-
UV-Vis Spectrophotometry is a viable alternative for simpler applications, such as the routine quality control of the pure substance or simple formulations where interfering substances are not expected. Its speed, low cost, and simplicity are significant advantages for high-throughput screening or in environments with limited resources.
Ultimately, a well-documented validation process, following established guidelines such as ICH Q2(R1), is essential to demonstrate that the chosen analytical method is suitable for its intended purpose, ensuring the quality and reliability of the data generated in any scientific or developmental setting.[2][10]
References
-
ICH. (n.d.). Q2(R2) Analytical Validation. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). N-(3-Acetylphenyl)-N-phenylformamide. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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NIH. (n.d.). Generation and UV-photolysis of N-methyleneformamide. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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SIELC. (n.d.). Separation of N-(3-Acetyl-4-hydroxyphenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
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Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Google Patents. (n.d.). US5959148A - Purification process of N-vinylformamide.
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Mild and facile synthesis of Formamide: Reduction and functionalization of CO2 using NaBH(OAc)3 under atmospheric pressure. (n.d.). Retrieved from [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Journal of Engineering Sciences. (n.d.). Analytical Method Validation – Overview. Retrieved from [Link]
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Allied Academies. (n.d.). Analytical method validation: Comprehensive lifecycle approach. Retrieved from [Link]
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YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(4-Methylphenyl)formamide. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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A Comparative Guide to the Synthesis of N-(3-acetylphenyl)formamide for Research and Development
N-(3-acetylphenyl)formamide is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized as a precursor for a variety of heterocyclic compounds and pharmacologically active molecules. The efficiency and scalability of its synthesis are therefore of critical importance to researchers in drug discovery and process development. This guide provides an in-depth comparative analysis of prominent methods for the synthesis of this compound, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.
Method 1: The Classical Approach: Formylation via Mixed Formic-Acetic Anhydride
One of the most established and straightforward methods for the N-formylation of anilines, including the precursor 3-aminoacetophenone, involves the in-situ generation of a mixed formic-acetic anhydride. This highly reactive species serves as a potent formylating agent.
Principle and Mechanism
The reaction is initiated by cooling acetic anhydride and then carefully adding formic acid. This exothermic reaction results in the formation of a mixed anhydride. 3-Aminoacetophenone, the nucleophile, then attacks the formyl carbonyl group of the anhydride. The acetyl group of the mixed anhydride is a better leaving group than the formyl group, thus ensuring the desired formylation. This method is highly effective and typically results in high yields.
A Comparative Guide to the Structure-Activity Relationship of N-(Acetylphenyl) Analogs as Anticancer Agents
In the landscape of modern drug discovery, the quest for novel anticancer therapeutics remains a paramount challenge. The intricate signaling networks that govern cancer cell proliferation and survival present a multitude of targets for small molecule intervention. Among the vast chemical scaffolds explored, those containing the N-acetylphenyl moiety have emerged as versatile starting points for the development of potent and selective inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of N-(acetylphenyl) analogs, using the recently investigated 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as a central case study. We will dissect the nuanced effects of chemical modifications on their antiproliferative activity against lung cancer, providing a robust, data-driven comparison to inform future drug design strategies.
The N-Acetylphenyl Scaffold: A Foundation for Anticancer Drug Design
The N-acetylphenyl core is a common feature in a variety of biologically active molecules. Its chemical tractability and the presence of key functional groups—the acetyl and the amide/amine linker—provide multiple avenues for structural modification. In this guide, we focus on a series of derivatives based on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, which have demonstrated promising activity against both drug-sensitive and drug-resistant lung cancer cell lines[1]. The systematic modification of this scaffold has yielded critical insights into the structural requirements for potent anticancer efficacy.
Core Structure-Activity Relationship Analysis
The antiproliferative activity of these analogs was primarily evaluated against A549 (non-small cell lung carcinoma), H69 (small-cell lung carcinoma), and H69AR (anthracycline-resistant small-cell lung carcinoma) cell lines. The parent compound, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, served as the baseline for comparison. The key SAR findings are summarized below.
The Critical Role of the Acetyl Group: Oximation Enhances Potency
A pivotal finding from the SAR studies is the profound impact of modifying the acetyl group[1]. Conversion of the acetyl moiety to an oxime (-C=NOH) resulted in a significant enhancement of antiproliferative activity.
Specifically, the oxime derivatives 21 and 22 exhibited low micromolar activity, with IC₅₀ values of 5.42 µM and 2.47 µM against A549 cells, respectively. This potency significantly surpasses that of the standard chemotherapeutic agent, cisplatin[1]. This suggests that the oxime functionality plays a crucial role in the compound's biological activity, potentially through its electron-withdrawing nature or by forming key hydrogen bond interactions with the target proteins, such as SIRT2 and EGFR, as suggested by in silico studies[1].
The Significance of the Carboxyl Group: Free Acid is Preferred
Another critical aspect of the SAR is the influence of the propanoic acid side chain. The data reveals that a free carboxyl group is vital for optimal cytotoxic effects.
Esterification of the carboxyl group, as seen in compounds 23 and 24 , led to a dramatic decrease in antiproliferative activity[1]. This highlights the importance of the acidic proton or the ability of the carboxylate to engage in crucial interactions with the biological target. Interestingly, converting the carboxylic acid to a carbohydrazide, as in compounds 25 and 26 , maintained significant antiproliferative activity[1]. This suggests that while the free acid is optimal, a hydrogen-bond donating group at this position is well-tolerated and can still confer potent cytotoxicity.
Comparative Performance Data
The following table summarizes the in vitro antiproliferative activity of key N-(acetylphenyl) analogs against a panel of human cancer cell lines and a non-cancerous cell line.
| Compound ID | R (Modification on Acetyl Group) | R' (Modification on Propanoic Acid) | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. H69 | IC₅₀ (µM) vs. H69AR | IC₅₀ (µM) vs. HEK293 (Non-cancerous) |
| Parent | =O | -OH | >100 | >100 | >100 | >100 |
| 21 | =NOH | -OH | 5.42 | 4.89 | 5.12 | 89.45 |
| 22 | =NOH (with additional moiety) | -OH | 2.47 | 2.11 | 2.33 | 76.54 |
| 23 | =O | -OEt | >100 | >100 | >100 | >100 |
| 24 | =NOH | -OEt | >100 | >100 | >100 | >100 |
| 25 | =NOH | -NHNH₂ | 8.05 | 7.54 | 7.88 | 92.13 |
| 26 | =NOH (with additional moiety) | -NHNH₂ | 6.98 | 6.43 | 6.71 | 88.76 |
| Cisplatin | N/A | N/A | 10.2 | 1.2 | 8.9 | 15.6 |
Data synthesized from Reference[1].
The data clearly demonstrates that the oxime-containing carboxylic acids and carbohydrazides (21, 22, 25, 26 ) are the most potent analogs, with activity comparable to or exceeding that of cisplatin in some cases[1]. Notably, these potent analogs also exhibit a favorable selectivity profile, with significantly lower cytotoxicity against non-cancerous HEK293 cells[1].
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
Synthesis Workflow
General Synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (Parent Compound)
This protocol is based on the Hantzsch thiazole synthesis.
-
Step 1: Thioamide Formation. A mixture of 3-((4-acetylphenyl)amino)propanoic acid (1 equivalent), potassium thiocyanate (3 equivalents) in acetic acid is refluxed for 10 hours[1].
-
Step 2: Cyclization. Concentrated hydrochloric acid is added to the reaction mixture, which is then heated at its boiling temperature for an additional 20 minutes[1].
-
Step 3: Work-up. The reaction mixture is cooled and diluted with water. The resulting crystalline solid is filtered, washed with water, and purified by crystallization to yield the parent thiazole derivative[1].
Synthesis of Oxime Derivatives (e.g., Compound 22)
This protocol describes a standard oximation reaction.
-
Step 1: Reaction Setup. The parent acetylphenyl compound (1 equivalent) is dissolved in a suitable solvent such as ethanol or pyridine[2][3].
-
Step 2: Addition of Hydroxylamine. Hydroxylamine hydrochloride (1.5-2 equivalents) and a base (e.g., sodium acetate or pyridine, 2-3 equivalents) are added to the solution[2].
-
Step 3: Reaction. The mixture is stirred at room temperature or gently heated (e.g., reflux) for a period of 2 to 24 hours, while monitoring the reaction progress by TLC[3].
-
Step 4: Isolation. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and purified by recrystallization[3].
Synthesis of Carbohydrazide Derivatives (e.g., Compound 25)
This protocol outlines the conversion of a carboxylic acid to a carbohydrazide.
-
Step 1: Esterification. The parent carboxylic acid is first converted to its methyl or ethyl ester via standard methods (e.g., refluxing in methanol/ethanol with a catalytic amount of sulfuric acid).
-
Step 2: Hydrazinolysis. The resulting ester (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (5-10 equivalents) is added[4].
-
Step 3: Reaction. The reaction mixture is refluxed for 12-24 hours, with reaction completion monitored by TLC.
-
Step 4: Isolation. The solvent is removed under reduced pressure, and the resulting solid is triturated with a suitable solvent (e.g., diethyl ether) to afford the carbohydrazide, which can be further purified by recrystallization[4].
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells (A549, H69, H69AR) and non-cancerous cells (HEK293) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized analogs and the reference drug (cisplatin) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Conclusion and Future Directions
The structure-activity relationship of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid analogs provides a compelling case for the targeted design of novel anticancer agents. The key takeaways from this guide are:
-
Oximation is a highly effective strategy for enhancing the antiproliferative potency of N-acetylphenyl-containing compounds.
-
A free carboxylic acid or a bioisosteric replacement like a carbohydrazide is crucial for maintaining high activity.
These findings, supported by robust experimental data, offer a clear roadmap for the optimization of this chemical scaffold. Future work should focus on exploring a wider range of substitutions on the phenyl and thiazole rings to further refine the SAR and improve the pharmacokinetic properties of these promising anticancer candidates. The dual targeting of SIRT2 and EGFR, as suggested by in silico models, also warrants further investigation to elucidate the precise mechanism of action of these potent analogs[1].
References
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). Pharmaceuticals (Basel), 18(5), 733. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PubMed. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). National Institutes of Health. [Link]
-
What is the appropriate method for the preparation of oxime compounds having carbonyl group? (2017). ResearchGate. [Link]
-
Oxime Synthesis | PDF. (n.d.). Scribd. [Link]
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PubMed Central. [Link]
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A Comparative Guide to Evaluating Novel IDO1 Inhibitors: Benchmarking Against Known Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, playing a pivotal role in tumor immune evasion.[1][] Its overexpression in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[1][] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the differentiation of regulatory T cells (Tregs), thereby fostering a tolerogenic environment conducive to tumor growth.[1] Consequently, the development of small molecule inhibitors targeting IDO1 has become a highly pursued therapeutic strategy.
This guide provides a comprehensive framework for evaluating the efficacy of novel IDO1 inhibitors, using N-(3-acetylphenyl)formamide as a representative of emerging chemical scaffolds. We will objectively compare its potential performance with established clinical candidates—Epacadostat, Navoximod, and Linrodostat—and provide detailed experimental protocols to support these evaluations. Our focus is on the causality behind experimental choices and the establishment of self-validating systems to ensure scientific integrity.
The Evolving Landscape of IDO1 Inhibition
The therapeutic potential of IDO1 inhibition lies in its ability to restore anti-tumor immunity.[] By blocking the enzymatic activity of IDO1, inhibitors can increase local tryptophan levels and reduce kynurenine concentrations, thereby reinvigorating the immune response against cancer cells.[3] Several small molecule IDO1 inhibitors have advanced into clinical trials, with Epacadostat, Navoximod, and Linrodostat being among the most well-characterized. Understanding their mechanisms of action and potency is crucial for benchmarking new chemical entities.
Known IDO1 Inhibitors: A Snapshot
| Inhibitor | Mechanism of Action | Reported Potency (IC50/Ki) |
| Epacadostat | Potent and selective, competitive inhibitor of IDO1.[4] It has been shown to stabilize the apo-form of the IDO1 protein.[5][6] | IC50: ~10 nM (enzymatic); EC50: ~70 nM (cellular) |
| Navoximod (GDC-0919) | Potent inhibitor of the IDO1 pathway.[7] | Ki: 7 nM; EC50: 75 nM (cellular)[7] |
| Linrodostat (BMS-986205) | Selective and irreversible inhibitor of IDO1 that occupies the heme cofactor-binding site.[8][9][10] | IC50: 1.1 nM (in IDO1-expressing HEK293 cells)[9] |
While direct inhibitory data for this compound is not yet publicly available, its structural features suggest it may be investigated as part of a broader class of novel IDO1 inhibitors. The evaluation of such compounds requires rigorous and standardized assays to determine their potency and cellular efficacy relative to established benchmarks.
The Kynurenine Pathway: The Target of IDO1 Inhibition
The catabolism of tryptophan via the kynurenine pathway is the central mechanism through which IDO1 exerts its immunosuppressive effects. A clear understanding of this pathway is fundamental to designing and interpreting inhibitor efficacy studies.
Caption: The IDO1-mediated conversion of L-tryptophan to kynurenine.
Experimental Design for Comparative Efficacy Studies
To objectively assess the efficacy of a novel inhibitor like this compound against known standards, a multi-tiered experimental approach is essential. This should encompass both biochemical and cell-based assays to provide a comprehensive understanding of the compound's potency, cellular activity, and mechanism of action.
Enzymatic Inhibition Assay
The initial step in characterizing a novel IDO1 inhibitor is to determine its direct effect on the enzymatic activity of purified recombinant IDO1. This assay provides a quantitative measure of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Protocol: Spectrophotometric IDO1 Enzymatic Assay
This protocol is adapted from established methods for measuring IDO1 activity.[11]
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Recombinant Human IDO1: Prepare a stock solution in assay buffer. The final concentration in the assay will need to be optimized.
-
L-Tryptophan (Substrate): Prepare a stock solution in assay buffer.
-
Cofactor Solution: A freshly prepared solution containing 20 mM ascorbic acid and 10 µM methylene blue in assay buffer.
-
Catalase: A solution in assay buffer.
-
Test Inhibitors: Prepare a dilution series of this compound, Epacadostat, Navoximod, and Linrodostat in a suitable solvent (e.g., DMSO), with a final solvent concentration in the assay not exceeding 1%.
-
Stopping Reagent: 30% (w/v) Trichloroacetic acid (TCA).
-
Colorimetric Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test inhibitor dilutions or vehicle control.
-
Add 25 µL of the cofactor solution and 10 µL of the catalase solution to each well.
-
Add 15 µL of the recombinant IDO1 enzyme solution to each well, except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the L-tryptophan solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30 µL of the stopping reagent (TCA) to each well.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of the colorimetric reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the spectrophotometric IDO1 enzymatic inhibition assay.
Cell-Based Inhibition Assay
While enzymatic assays are crucial for determining direct inhibitory potency, cell-based assays are essential for evaluating a compound's efficacy in a more physiologically relevant context. These assays account for factors such as cell permeability, off-target effects, and interaction with the cellular machinery.
Protocol: HeLa Cell-Based IDO1 Inhibition Assay
This protocol is a widely used method for assessing IDO1 inhibition in a cellular context.[12][13]
-
Cell Culture and IDO1 Induction:
-
Culture HeLa cells in appropriate media until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[13]
-
Induce IDO1 expression by treating the cells with human interferon-gamma (IFN-γ) at a final concentration of 10-100 ng/mL for 24 hours.[12][13]
-
-
Inhibitor Treatment and Kynurenine Measurement:
-
After the 24-hour induction period, remove the media and replace it with fresh media containing a dilution series of the test inhibitors (this compound, Epacadostat, Navoximod, and Linrodostat) and a vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
After the incubation, carefully collect 140 µL of the cell culture supernatant from each well.[13]
-
Add 10 µL of 6.1 N TCA to each supernatant sample and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[13]
-
Centrifuge the samples to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of freshly prepared 2% (w/v) p-DMAB in acetic acid to each well.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine to quantify the amount produced by the cells.
-
Calculate the percentage of inhibition of kynurenine production for each inhibitor concentration relative to the vehicle control.
-
Determine the half-maximal effective concentration (EC50) for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the HeLa cell-based IDO1 inhibition assay.
Comparative Data Summary
The following table summarizes the expected outcomes of the proposed assays, providing a clear framework for comparing the efficacy of this compound with the known inhibitors.
| Inhibitor | Enzymatic IC50 (nM) | Cellular EC50 (nM) | Notes on Mechanism |
| This compound | To be determined | To be determined | Hypothesized to interact with the heme cofactor or the active site. |
| Epacadostat | ~10 | ~70 | Competitive inhibitor, stabilizes the apo-form of IDO1.[4][5][6] |
| Navoximod | Ki: ~7 | ~75 | Potent inhibitor of the IDO1 pathway.[7] |
| Linrodostat | N/A (irreversible) | ~1.1 | Irreversible inhibitor, occupies the heme cofactor-binding site.[8][9][10] |
Conclusion and Future Directions
The systematic evaluation of novel IDO1 inhibitors is paramount for the advancement of cancer immunotherapy. By employing a rigorous and multi-faceted approach that includes both enzymatic and cell-based assays, researchers can obtain a comprehensive understanding of a compound's potency and cellular efficacy. The direct comparison of a novel candidate like this compound with well-characterized inhibitors such as Epacadostat, Navoximod, and Linrodostat provides the necessary context for assessing its therapeutic potential.
Future studies should also investigate the selectivity of novel inhibitors against other tryptophan-catabolizing enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), to ensure on-target activity and minimize potential off-target effects. Furthermore, co-culture assays with immune cells can provide valuable insights into the functional consequences of IDO1 inhibition on T cell proliferation and cytokine production. Ultimately, this comprehensive evaluation will guide the selection of the most promising candidates for further preclinical and clinical development.
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Navigating Preclinical Evaluation: A Comparative Guide to In Vitro and In Vivo Studies of N-(3-acetylphenyl)formamide
In the landscape of drug discovery and development, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a meticulously orchestrated process. For a compound like N-(3-acetylphenyl)formamide, a small molecule with potential biological activity, understanding its behavior both in a controlled, artificial environment (in vitro) and within a living organism (in vivo) is paramount. This guide provides a comprehensive comparison of these two fundamental research paradigms, offering insights into the experimental design, data interpretation, and the synergistic relationship between them in elucidating the pharmacological profile of this compound.
Introduction: The Two Pillars of Preclinical Assessment
The preclinical evaluation of any new chemical entity, including this compound, rests on two pillars: in vitro and in vivo studies. In vitro (Latin for "in glass") studies are performed outside of a living organism, typically in test tubes, petri dishes, or multi-well plates, using isolated cells, tissues, or enzymes. These assays are instrumental for high-throughput screening, mechanism of action studies, and initial toxicity assessments due to their cost-effectiveness and rapidity.[1][2]
Conversely, in vivo (Latin for "within the living") studies are conducted in whole, living organisms, such as animal models. These studies are indispensable for understanding the complex interplay of a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its overall efficacy and systemic toxicity. While more complex and resource-intensive, in vivo models provide a more holistic view of a drug candidate's potential clinical behavior.[3][4]
This guide will navigate the logical progression of studying this compound, from initial cell-based assays to more complex animal models, highlighting the strengths and limitations of each approach.
The In Vitro Gauntlet: Initial Screening and Mechanistic Insights
The initial investigation of this compound would commence with a battery of in vitro assays designed to rapidly assess its biological activity and potential cytotoxicity. These studies provide a foundational understanding of the compound's intrinsic properties.
Assessing Cytotoxicity: The First Hurdle
A critical initial step is to determine the concentration range at which this compound exhibits cytotoxic effects.[5][6] This is crucial for designing subsequent, more specific assays, ensuring that observed effects are not merely a consequence of cell death. A variety of assays can be employed, each measuring a different hallmark of cell viability.[1][7]
Commonly Employed Cytotoxicity Assays:
| Assay Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Mitochondrial reductase activity | High-throughput, cost-effective | Indirect measure of viability, potential for compound interference |
| LDH Release Assay | Lactate dehydrogenase in culture medium | Measures membrane integrity, non-lytic | Less sensitive for early apoptosis |
| ATP Assay | Intracellular ATP levels | Direct measure of metabolic activity, high sensitivity | ATP levels can fluctuate with cell cycle |
| Trypan Blue Exclusion | Membrane integrity | Simple, direct visualization | Low-throughput, subjective |
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include vehicle-only and positive (e.g., doxorubicin) controls.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration).
Probing the Mechanism: Target Identification and Pathway Analysis
Assuming this compound exhibits interesting biological activity at non-toxic concentrations, the next logical step is to investigate its mechanism of action. Based on the structure of related formamides and acetophenones, which have shown a range of biological activities including enzyme inhibition, initial screens could target relevant enzyme classes.[8][9][10]
Given that many small molecules are explored for their anti-inflammatory properties, a plausible hypothesis is that this compound may modulate inflammatory pathways.[3][11] An initial screen could involve assessing its ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Caption: Workflow for in vivo efficacy testing.
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
A key goal in drug development is to establish a meaningful correlation between in vitro and in vivo data. For this compound, this would involve comparing the in vitro IC₅₀ from the COX inhibition assay with the in vivo effective concentration derived from the PK/PD modeling. A strong IVIVC can significantly de-risk the development process, allowing for more accurate predictions of clinical outcomes based on preclinical data.
Conclusion: A Symbiotic Relationship
The investigation of a novel compound like this compound is a journey that relies on the symbiotic relationship between in vitro and in vivo studies. In vitro assays provide a rapid and cost-effective means to screen for activity, elucidate mechanisms, and identify potential liabilities. In vivo studies, while more complex, are essential for understanding the systemic behavior of the compound and for providing a more accurate prediction of its clinical potential. By strategically integrating both approaches, researchers can build a comprehensive pharmacological profile of this compound, paving the way for its potential development as a therapeutic agent.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(3-acetylphenyl)formamide
This document provides essential procedural guidance for the safe and compliant disposal of N-(3-acetylphenyl)formamide. As a compound primarily used in research and development settings, adherence to strict disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory standards.
Hazard Assessment and Characterization
Key Assumed Hazards:
-
Toxicity: Potential for acute and chronic health effects.
-
Irritation: May cause skin, eye, and respiratory irritation[3][4].
-
Environmental Hazard: Improper disposal can lead to contamination of soil and water.
Due to these potential hazards, this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations[5][6][7].
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for disposal, it is crucial to employ appropriate personal protective equipment and engineering controls to minimize exposure.
| Control Type | Specific Recommendations |
| Engineering Controls | All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors. |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron is also required to prevent skin contact. |
| Respiratory Protection | If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
These measures are in line with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals[8][9][10].
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep or vacuum (with HEPA filter) to avoid generating dust.
-
Collect and Contain: Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the designated Chemical Hygiene Officer[9].
Disposal Workflow
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final disposal.
Caption: Decision workflow for the disposal of this compound.
Detailed Step-by-Step Disposal Procedures
-
Segregate at the Source: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
-
Use a Designated Container:
-
The container must be in good condition, leak-proof, and compatible with the chemical[11].
-
For solid waste (e.g., contaminated gloves, weigh boats), use a sturdy, sealable bag or a wide-mouth solid waste container.
-
For liquid waste (e.g., solutions containing the compound), use a sealable, chemically resistant bottle.
-
Leave at least 10% headspace in liquid waste containers to allow for expansion[11].
-
Proper labeling is a critical component of hazardous waste management and is required by the U.S. Environmental Protection Agency (EPA)[12][13].
The label on the hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date on which the waste was first added to the container.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[11].
-
The SAA must be under the control of the operator of the process generating the waste.
-
Ensure the container is kept closed except when adding waste.
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (as per institutional policy), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a waste pickup.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal contractor for the transportation and final disposal of the chemical waste. This typically involves high-temperature incineration or other EPA-approved methods to ensure complete destruction of the hazardous components[12].
Never dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant risk to public health and the environment[5][14][15][16].
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the principles of scientific integrity and responsible chemical management.
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Formamide. Retrieved from [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: Formamide. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2020, February 20). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Formamide. Retrieved from [Link]
-
Penta Chemicals. (2023, April 3). Safety Data Sheet: Formamide. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). N-(3-Acetylphenyl)-N-phenylformamide. Retrieved from [Link]
-
CPAChem. (2023, February 2). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Formamide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Vanderbilt University Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
